Ethyl 2-amino-5-bromooxazole-4-carboxylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEFXSNXPCHIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661750 | |
| Record name | Ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-40-3 | |
| Record name | Ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-5-bromooxazole-4-carboxylate
Abstract
Ethyl 2-amino-5-bromooxazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive, in-depth overview of a reliable and efficient two-step synthetic pathway to this target compound. The narrative is structured to deliver not only procedural steps but also the underlying mechanistic rationale and field-proven insights essential for successful execution. We begin with the synthesis of the precursor, Ethyl 2-aminooxazole-4-carboxylate, followed by a highly regioselective bromination at the C5 position using N-Bromosuccinimide (NBS). This guide includes detailed experimental protocols, characterization data, critical safety and handling information, and visual diagrams to elucidate the workflow and reaction mechanism, tailored for researchers, chemists, and professionals in the pharmaceutical industry.
Introduction
The 1,3-oxazole nucleus is a prominent scaffold in a multitude of natural products and pharmacologically active compounds, valued for its unique electronic properties and ability to participate in hydrogen bonding.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] this compound (CAS No: 914347-40-3) has emerged as a particularly valuable synthetic intermediate.[4][5][6] The presence of three distinct functional groups—an amine, an ester, and a bromine atom—on the oxazole core provides multiple handles for subsequent chemical diversification, making it a sought-after precursor in the construction of compound libraries for drug discovery.
This guide details a robust and scalable two-step synthesis designed for both laboratory and process development settings. The strategy focuses on efficiency, selectivity, and operational safety, addressing the common challenges associated with heterocyclic synthesis and halogenation.
Synthetic Strategy and Mechanistic Rationale
The synthesis is logically divided into two primary stages: the construction of the core oxazole ring system, followed by its selective functionalization.
Overall Synthetic Scheme
The pathway proceeds from a readily available precursor, Ethyl 2-aminooxazole-4-carboxylate, which is then subjected to electrophilic bromination to yield the final product. This approach ensures high yields and avoids the complexities of constructing the ring with the bromine atom already in place.
Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
The formation of the 2-aminooxazole ring is efficiently achieved via a cyclocondensation reaction. While several methods exist for oxazole synthesis[2][7][8], the reaction between an α-haloketone and a source of the "N-C=N" synthon, such as urea or its derivatives, is a classic and reliable approach.[9] In this protocol, ethyl bromopyruvate reacts with urea. The mechanism involves initial nucleophilic attack by urea on the electrophilic carbon of the bromopyruvate, followed by intramolecular cyclization and dehydration to yield the aromatic oxazole ring.
Step 2: Regioselective Bromination at C5
The bromination of the pre-formed oxazole ring is an electrophilic aromatic substitution reaction. The choice of brominating agent is critical for achieving high selectivity and ensuring a favorable safety profile.
Causality of Reagent Selection: While elemental bromine (Br₂) can be used, it is highly corrosive, toxic, and can lead to over-bromination or side reactions.[10][11] N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[12][13] NBS serves as a convenient and solid source of an electrophilic bromine (Br⁺) source, especially under radical or acid-catalyzed conditions.[13][14] Its use significantly mitigates the handling risks associated with liquid bromine and often provides cleaner reactions with higher yields.[14]
The 2-amino group is a strong activating group, donating electron density into the oxazole ring and making it susceptible to electrophilic attack. The C5 position is electronically favored for substitution due to the stabilization of the resulting cationic intermediate (Wheland intermediate) by both the ring oxygen and the amino group.
Detailed Experimental Protocols
Materials and Instrumentation
-
Reagents: Ethyl bromopyruvate, Urea, N-Bromosuccinimide (NBS), Ethanol, Acetonitrile, Ethyl Acetate, Hexanes, Sodium Bicarbonate, Brine, Anhydrous Sodium Sulfate. All reagents should be of analytical grade or higher.
-
Instrumentation: Magnetic stirrer with heating, rotary evaporator, ¹H and ¹³C NMR spectrometer, Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC), melting point apparatus.
Protocol 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate (CAS: 177760-52-0)
This procedure is adapted from established methods for the synthesis of 2-aminothiazole and 2-aminooxazole heterocycles.[9][15]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Ethyl Bromopyruvate | 195.02 | 10.0 g | 51.3 | 1.0 |
| Urea | 60.06 | 3.4 g | 56.4 | 1.1 |
| Ethanol | 46.07 | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add urea (3.4 g, 56.4 mmol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the urea is partially dissolved.
-
Add ethyl bromopyruvate (10.0 g, 51.3 mmol) to the mixture dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is complete upon the disappearance of the ethyl bromopyruvate spot.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer to a separatory funnel and extract.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a solid.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford Ethyl 2-aminooxazole-4-carboxylate as a solid.[16]
Protocol 2: Synthesis of this compound (CAS: 914347-40-3)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Ethyl 2-aminooxazole-4-carboxylate | 156.14 | 5.0 g | 32.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.9 g | 33.0 | 1.03 |
| Acetonitrile | 41.05 | 150 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask protected from light, dissolve Ethyl 2-aminooxazole-4-carboxylate (5.0 g, 32.0 mmol) in acetonitrile (150 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N-Bromosuccinimide (5.9 g, 33.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Self-Validation: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) or HPLC until the starting material is consumed.
-
Once complete, quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.
Characterization and Data Analysis
The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₆H₇BrN₂O₃[5][6] |
| Molecular Weight | 235.04 g/mol [5][6] |
| Appearance | White to off-white solid |
| Melting Point | Dependent on purity, literature values should be consulted. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0 (s, 2H, -NH₂), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | Expected signals for ester carbonyl, oxazole carbons, and ethyl group carbons. |
| Mass Spec (ESI+) | m/z = 234.9, 236.9 [M+H]⁺ (characteristic isotopic pattern for Br). |
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.
| Reagent | Key Hazards | Handling Precautions |
| Ethyl Bromopyruvate | Lachrymator, Corrosive, Toxic | Handle only in a fume hood. Avoid contact with skin, eyes, and inhalation. |
| N-Bromosuccinimide (NBS) | Irritant, Oxidizer, Light-sensitive | Store in a cool, dry, dark place.[14] Avoid inhalation of dust. Reactions can be exothermic.[14] |
| Bromine (if used) | EXTREMELY HAZARDOUS .[10] Highly toxic, corrosive, severe burns.[17][18] | Strictly for advanced users. Requires specialized PPE, including heavy-duty gloves and face shield.[11] Keep sodium thiosulfate solution readily available for spills.[11] |
| Acetonitrile | Flammable, Toxic | Use in a fume hood away from ignition sources. |
In case of skin contact with bromine-containing compounds, immediately wash the affected area with copious amounts of soap and water.[19] Seek medical attention for any significant exposure.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to this compound, a valuable intermediate for pharmaceutical research. The strategic selection of a cyclocondensation reaction to form the oxazole core, followed by a regioselective bromination with N-Bromosuccinimide, ensures high yields, operational safety, and scalability. This guide provides the necessary detail and rationale to empower researchers to confidently produce this key building block for their drug discovery programs.
References
- 1. ijpbs.com [ijpbs.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 914347-40-3|this compound|BLD Pharm [bldpharm.com]
- 5. bio-fount.com [bio-fount.com]
- 6. This compound - CAS:914347-40-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 9. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromine handling and safety | DOCX [slideshare.net]
- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 16. Ethyl 2-aminooxazole-4-carboxylate 95 177760-52-0 [sigmaaldrich.com]
- 17. carlroth.com [carlroth.com]
- 18. tatachemicals.com [tatachemicals.com]
- 19. Bromine | Chemical Emergencies | CDC [cdc.gov]
An In-Depth Technical Guide to Ethyl 2-amino-5-bromooxazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These "privileged scaffolds" serve as versatile starting points for the development of novel therapeutics. Ethyl 2-amino-5-bromooxazole-4-carboxylate is a prime example of such a scaffold, embodying significant potential for researchers, scientists, and drug development professionals. Its strategic importance lies in the trifecta of reactive handles—an amino group, a bromo substituent, and an ethyl ester—all appended to the valuable 2-aminooxazole core.
The 2-aminooxazole motif is increasingly recognized as a compelling bioisostere for the more historically prevalent 2-aminothiazole scaffold.[1][2] Bioisosteric replacement is a cornerstone strategy in drug design, aimed at modulating a molecule's properties while retaining its desired biological activity. Replacing the sulfur atom of a thiazole with an oxygen atom to form an oxazole can confer several advantages, including potentially improved aqueous solubility, altered metabolic stability by removing an oxidizable sulfur atom, and a different intellectual property landscape.[1][3] Studies have demonstrated that this substitution can maintain or even enhance biological efficacy, particularly in the development of antimicrobial and antitubercular agents, while improving key physicochemical parameters.[2][3][4] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of this compound, establishing its role as a critical building block in contemporary drug discovery programs.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development. This compound is a solid at room temperature, and its key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 914347-40-3 | [5][6][7][8][9] |
| Molecular Formula | C₆H₇BrN₂O₃ | [5][6][8] |
| Molecular Weight | 235.04 g/mol | [5][6][8] |
| Appearance | Solid | [9] |
| Purity | ≥95% (Typically available) | [5] |
| Storage | Sealed in dry, Room Temperature | [6] |
Synthesis: A Rational Approach to the Oxazole Core
While multiple routes to 2-aminooxazoles exist, a highly effective and common strategy involves the cyclization of an α-haloketone with urea.[1][10][11] This approach, analogous to the well-known Hantzsch thiazole synthesis, provides a direct and robust method for constructing the core heterocycle.[12] The following protocol outlines a logical pathway to this compound.
Proposed Synthetic Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound - CAS:914347-40-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. 914347-40-3|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | C6H7BrN2O3 | CID 45036925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ethyl 2-amino-5-bromooxazole-4-carboxylate: A Technical Guide for Advanced Synthesis
CAS Number: 914347-40-3 Molecular Formula: C₆H₇BrN₂O₃ Molecular Weight: 235.04 g/mol
Foreword for the Advanced Researcher
This technical guide addresses Ethyl 2-amino-5-bromooxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminooxazole scaffold is a privileged structure, frequently incorporated into molecules designed to interact with various biological targets. The strategic placement of amino, bromo, and carboxylate ester functionalities on the oxazole core makes this compound a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthesis pathway derived from established chemical principles, its potential applications in drug development, and essential safety considerations. It is intended for researchers and scientists engaged in synthetic organic chemistry and the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
A summary of the key physicochemical properties for this compound is provided below. While comprehensive experimental data is not widely published, these values are derived from computational models and data from analogous structures.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 235.04 g/mol | --INVALID-LINK--[1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, consider refrigeration under an inert atmosphere. | --INVALID-LINK--[2] |
Structural Formula:
Caption: Chemical structure of this compound.
Synthesis Protocol: A Proposed Pathway
Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
The initial step involves the cyclization of a suitable precursor with urea to form the 2-aminooxazole core. A common and effective method for this transformation is the reaction of an α-halo-β-ketoester with urea. In this case, ethyl 2-chloroacetoacetate would be a suitable starting material.
Reaction Scheme:
Caption: Proposed synthesis of the 2-aminooxazole intermediate.
Detailed Methodology:
-
To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent such as ethanol, add urea (1.1 equivalents).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel will afford the pure Ethyl 2-aminooxazole-4-carboxylate.
Causality of Experimental Choices:
-
Urea: Serves as the source of the 2-amino group and one of the nitrogen atoms in the oxazole ring.
-
Ethanol: A common, polar protic solvent that facilitates the dissolution of the reactants and is suitable for reflux conditions.
-
Heat: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
Step 2: Bromination of Ethyl 2-aminooxazole-4-carboxylate
The second step involves the regioselective bromination of the synthesized 2-aminooxazole at the C5 position. The 2-amino group is an activating group, directing electrophilic substitution to the C5 position of the oxazole ring. A common and effective brominating agent for such transformations is N-bromosuccinimide (NBS).
Reaction Scheme:
Caption: Proposed bromination of the 2-aminooxazole intermediate.
Detailed Methodology:
-
Dissolve Ethyl 2-aminooxazole-4-carboxylate (1 equivalent) in a suitable aprotic solvent, such as acetonitrile or dichloromethane.
-
To this solution, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, the solvent is removed in vacuo.
-
The residue is then redissolved in an organic solvent and washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): A mild and selective brominating agent that is well-suited for electron-rich heterocyclic systems.
-
Acetonitrile: An aprotic solvent that is inert to the reaction conditions and effectively dissolves both the substrate and the reagent.
-
Room Temperature: The activated nature of the 2-aminooxazole ring allows for the bromination to proceed efficiently without the need for heating, which can help to minimize the formation of byproducts.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The three key functional groups—the 2-amino group, the 5-bromo substituent, and the 4-carboxylate ester—each provide a handle for further chemical modification, allowing for the generation of diverse molecular libraries for drug screening.
Potential Synthetic Transformations:
Caption: Potential synthetic modifications of this compound.
-
Modification of the 2-Amino Group: The primary amino group can be readily acylated, alkylated, or arylated to introduce a variety of substituents. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Cross-Coupling Reactions at the 5-Position: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling the exploration of the structure-activity relationship (SAR) in this region of the molecule.
-
Modification of the 4-Carboxylate Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Alternatively, the ester can be reduced to the corresponding primary alcohol, which can serve as a starting point for further functionalization.
The 2-aminooxazole moiety is a known pharmacophore in a number of therapeutic areas, including oncology and infectious diseases. Its ability to form key hydrogen bonding interactions with biological targets makes it an attractive scaffold for inhibitor design.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safety precautions can be inferred from data on structurally similar compounds, such as ethyl 2-bromooxazole-4-carboxylate and ethyl 2-chlorooxazole-4-carboxylate.[2][3]
Hazard Identification:
-
Skin Irritation: Expected to cause skin irritation.[2]
-
Eye Irritation: Expected to cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[3]
-
In all cases of exposure, seek medical advice/attention.
-
Conclusion
This compound is a highly functionalized heterocyclic building block with significant potential for application in drug discovery and medicinal chemistry. Its versatile structure allows for the introduction of a wide array of substituents, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening. While detailed experimental data for this specific compound is limited, the proposed synthesis pathway, based on well-established chemical principles, provides a solid foundation for its preparation in a laboratory setting. As with all chemical research, appropriate safety precautions should be taken when handling this compound. The continued exploration of the chemistry and biological activity of derivatives of this compound is a promising avenue for the discovery of novel therapeutic agents.
References
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-amino-5-bromooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-bromooxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted oxazole, it serves as a versatile scaffold for the synthesis of novel therapeutic agents. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, and biological activity, and for ensuring quality control in synthetic processes. This in-depth technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for this compound. The experimental protocols and data interpretation are presented from the perspective of a Senior Application Scientist, emphasizing the rationale behind the analytical choices and ensuring the trustworthiness of the described methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.2 | Broad Singlet | 2H | -NH₂ | The amino protons are expected to be somewhat deshielded due to the electron-withdrawing nature of the oxazole ring and will likely appear as a broad signal due to quadrupole broadening and potential hydrogen bonding with the solvent. |
| 4.25 - 4.35 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and a methyl group, resulting in a quartet splitting pattern. |
| 1.25 - 1.35 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, leading to a triplet. |
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and its ability to allow for the observation of exchangeable protons (like those of the amino group).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the coupling patterns.
-
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~158 | C2 (C-NH₂) | The carbon atom bearing the amino group in the oxazole ring is expected at a downfield shift. |
| ~145 | C4 (C-COOEt) | The carbon atom of the oxazole ring attached to the carboxylate group. |
| ~115 | C5 (C-Br) | The carbon atom bonded to the bromine is expected to be significantly shielded compared to an unsubstituted carbon, but its exact shift can be influenced by other ring electronics. |
| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing the acquisition time, given the lower natural abundance of ¹³C.
-
-
Instrument Setup (100 MHz Spectrometer):
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the solvent peak (DMSO-d₆, δ ≈ 39.52 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O bonds, as well as vibrations associated with the oxazole ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (amino group) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1640 | Medium | N-H bending (amino group) |
| ~1580 | Medium | C=N stretching (oxazole ring) |
| ~1250 | Strong | C-O stretching (ester) |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 234/236 | [M]⁺˙ (Molecular ion peak) - The presence of two peaks of approximately equal intensity is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). |
| 206/208 | [M - C₂H₄]⁺˙ (Loss of ethylene from the ethyl ester) |
| 189/191 | [M - OCH₂CH₃]⁺ (Loss of the ethoxy group) |
| 161/163 | [M - COOEt]⁺ (Loss of the entire ethyl carboxylate group) |
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
-
Instrument Setup:
-
Use a standard electron ionization energy of 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙) and analyze its isotopic pattern to confirm the presence of bromine.
-
Propose structures for the major fragment ions observed in the spectrum.
-
Visualizing the Workflow
Diagram of Spectroscopic Analysis Workflow
Caption: Workflow for the comprehensive spectroscopic characterization.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed, predictive overview of the expected spectroscopic data, grounded in the analysis of closely related structures and fundamental principles. The outlined experimental protocols represent self-validating systems for acquiring high-quality data. For researchers in drug development, a thorough understanding and application of these spectroscopic methods are essential for advancing new chemical entities from the laboratory to clinical applications.
References
Reactivity of the 2-amino group on the oxazole ring
An In-Depth Technical Guide to the Reactivity of the 2-Amino Group on the Oxazole Ring
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisosteric replacement for the 2-aminothiazole moiety to improve physicochemical and pharmacokinetic properties such as metabolic stability and solubility.[1][2] The reactivity of the exocyclic 2-amino group is central to the synthesis of diverse compound libraries and the development of novel therapeutics. This guide provides a comprehensive exploration of the chemical behavior of this functional group, grounded in mechanistic principles and supported by field-proven experimental protocols. We will delve into its nucleophilic character, its transformation into other key functional groups, and its role in modern palladium-catalyzed cross-coupling reactions, offering both theoretical understanding and practical methodologies for the laboratory setting.
Foundational Principles: Electronic Structure and Tautomerism
The 2-aminooxazole is a five-membered aromatic heterocycle containing an oxygen atom and two nitrogen atoms.[3] The reactivity of the 2-amino group is intrinsically linked to the electronic properties of the oxazole ring and the interplay of resonance and tautomerism.
-
Nucleophilicity: The exocyclic amino group (–NH₂) possesses a lone pair of electrons, rendering it nucleophilic. This allows it to readily participate in reactions with a wide range of electrophiles. Its nucleophilicity is modulated by the electron-withdrawing nature of the oxazole ring.
-
Aromaticity: The oxazole ring possesses aromatic character, which contributes to the molecule's overall stability.[3] Reactions involving the 2-amino group typically proceed while preserving this aromatic system.
-
Amino-Imino Tautomerism: Like many amino-substituted N-heterocycles, 2-aminooxazole can exist in tautomeric equilibrium with its 2-iminooxazoline form. While the amino form is generally predominant, the presence of the imino tautomer can influence reaction pathways under specific conditions.
Below is a diagram illustrating the core structure and its key reactive sites.
Caption: General reactivity map for the 2-aminooxazole scaffold.
Reactions at the Exocyclic Amino Group
The primary reactivity of the 2-aminooxazole core involves the exocyclic amine, which serves as a versatile handle for molecular elaboration.
N-Acylation and N-Alkylation
As a primary amine, the 2-amino group readily undergoes acylation and alkylation.[3] These are fundamental reactions for peptide couplings, sulfonamide formation, and the introduction of various side chains.
-
Causality of Reaction: The reaction is driven by the nucleophilic attack of the amino nitrogen on the electrophilic carbon of an acyl chloride, anhydride, or alkyl halide. The choice of base is critical; non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used to neutralize the acid byproduct without competing in the reaction.
-
Self-Validation: The success of the reaction is easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, typically less polar, product spot. Confirmation is achieved via spectroscopic methods (¹H NMR, ¹³C NMR, MS), where the appearance of signals corresponding to the newly added acyl or alkyl group and a shift in the N-H proton signals are definitive.
An efficient method for synthesizing α-ketoamides involves the reaction of acyl chlorides with α-isocyanoacetamides to form 2-acyl-5-aminooxazoles, which are then hydrolyzed.[4][5]
Diazotization and Sandmeyer-Type Reactions
Conversion of the 2-amino group into a diazonium salt opens a gateway to a host of functional group transformations, collectively known as Sandmeyer and Sandmeyer-type reactions.[6][7] This allows for the introduction of halides (Cl, Br), cyano, and hydroxyl groups, which are otherwise difficult to install directly.
-
Expertise & Experience: The diazotization of amino-N-heterocycles can be challenging compared to simple anilines.[8] The diazonium intermediates are often unstable and can be explosive, requiring strict temperature control (0–5 °C) and immediate use. The strongly acidic conditions can also be incompatible with sensitive functional groups.[8]
-
Mechanism: The reaction is initiated by forming nitrous acid (in situ from NaNO₂ and a strong acid), which generates the electrophilic nitrosonium ion (NO⁺).[9] The amino group attacks NO⁺, and subsequent dehydration yields the aryl diazonium salt. In the presence of a copper(I) salt (e.g., CuCl), a single-electron transfer occurs, generating an aryl radical and nitrogen gas, followed by radical capture by the halide to yield the final product.[6]
Caption: Workflow for Sandmeyer-type halogenation of 2-aminooxazole.
Protocol 1: Representative Sandmeyer Chlorination of a 2-Aminooxazole
Disclaimer: This is a generalized protocol. Arenediazonium salts are potentially explosive and should be handled with extreme caution behind a blast shield.
-
Dissolution: Dissolve the 2-aminooxazole substrate (1.0 eq) in a suitable acid (e.g., 6 M HCl) in a three-neck flask equipped with a thermometer and a dropping funnel, and cool the mixture to 0 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred substrate solution, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.
-
Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Coupling: Add the cold diazonium salt solution slowly to the stirred CuCl solution. Vigorous evolution of N₂ gas is expected.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.
-
Work-up: Cool the reaction mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of C-N bonds.[10] The Buchwald-Hartwig amination is a powerful tool for coupling the 2-aminooxazole core with aryl halides, providing a versatile and efficient route to N-aryl-2-aminooxazoles, which are prominent in drug discovery.[1][2]
-
Causality and Optimization: This reaction involves a catalytic cycle with a palladium complex.[2] The choice of ligand, base, and solvent is critical for success. Bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) are often required to facilitate the key steps of oxidative addition and reductive elimination. Strong, non-nucleophilic bases like sodium tert-butoxide (tBuONa) are needed to deprotonate the 2-aminooxazole, forming the active nucleophile.[2] As demonstrated in the synthesis of N,4-diphenyl-2-aminooxazoles, catalyst systems like X-Phos Pd G2 with tBuONa in toluene give superior yields compared to other combinations.[2]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Optimization of Buchwald-Hartwig Coupling
The following table summarizes experimental data for the coupling of 4-(p-tolyl)oxazol-2-amine with 4-bromobenzene, showcasing the importance of catalyst and base selection.[2]
| Entry | Catalyst (Pre-catalyst) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | X-Phos Pd G2 | tBuONa | Toluene | 130 (MW) | 50 |
| 2 | X-Phos Pd G2 | Cs₂CO₃ | Toluene | 130 (MW) | 29 |
| 3 | S-Phos Pd G2 | tBuONa | Toluene | 130 (MW) | 49 |
| 4 | S-Phos Pd G2 | Cs₂CO₃ | Toluene | 130 (MW) | 48 |
| 5 | DavePhos/Pd(OAc)₂ | tBuONa | Toluene | 130 (MW) | 8 |
| 6 | DavePhos/Pd(OAc)₂ | K₂CO₃ | Toluene | 130 (MW) | 11 |
Protocol 2: Buchwald-Hartwig Cross-Coupling of a 2-Aminooxazole with an Aryl Halide
This protocol is adapted from a validated procedure for the synthesis of N-substituted 4-aryl-2-aminooxazoles.[1][2]
-
Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add the 2-aminooxazole (1.0 eq), the aryl halide (1.2 eq), the palladium pre-catalyst (e.g., X-Phos Pd G2, 0.05 eq), and the base (e.g., tBuONa, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to the specified temperature (e.g., 130 °C) for the designated time (e.g., 10-30 minutes). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-aryl-2-aminooxazole product.
Conclusion
The 2-amino group on the oxazole ring is a cornerstone of its synthetic utility, particularly in the field of drug discovery. Its inherent nucleophilicity allows for straightforward derivatization through acylation and alkylation, while more advanced transformations provide access to a rich chemical space. The ability to convert the amine to a halide via Sandmeyer-type reactions and, most significantly, to participate in robust palladium-catalyzed C-N bond formation, underscores its importance. A thorough understanding of the principles governing these reactions, from electronic effects to catalytic cycles, empowers medicinal chemists to rationally design and efficiently synthesize novel molecular entities with therapeutic potential.
References
- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Aminooxazole - Wikipedia [en.wikipedia.org]
- 4. Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchwithrutgers.com [researchwithrutgers.com]
An In-depth Technical Guide to the Stability and Storage of Ethyl 2-amino-5-bromooxazole-4-carboxylate
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-amino-5-bromooxazole-4-carboxylate, a key building block in medicinal chemistry. The information presented herein is synthesized from established principles of heterocyclic chemistry and pharmaceutical stability testing guidelines to ensure scientific integrity and practical utility.
Introduction: The Significance of this compound
This compound is a highly functionalized heterocyclic compound. The oxazole core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of an amino group, a bromine atom, and an ethyl ester provides multiple points for synthetic modification, making it a versatile intermediate in the development of novel therapeutic agents.
Given its role as a critical starting material, ensuring the chemical integrity and purity of this compound is paramount. Degradation of this intermediate can lead to the formation of impurities that may carry over into subsequent synthetic steps, potentially impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a detailed analysis of the compound's potential stability liabilities and offers a framework for its proper storage, handling, and stability assessment.
Chemical Structure and Physicochemical Properties
Understanding the inherent stability of a molecule begins with a thorough analysis of its structure and the interplay of its functional groups.
Caption: Chemical structure and key properties of the compound.
The molecule possesses several key functional groups that dictate its reactivity and stability:
-
Oxazole Ring: A five-membered aromatic heterocycle. While aromatic, the oxazole ring has lower resonance energy compared to benzene and is susceptible to cleavage under harsh conditions.[1]
-
2-Amino Group: An electron-donating group that can influence the electron density of the oxazole ring. It is also a site for potential oxidation.
-
5-Bromo Substituent: A halogen atom that can be a leaving group in nucleophilic substitution reactions or participate in photolytic degradation.
-
4-Ethyl Carboxylate Group: An ester functional group that is susceptible to hydrolysis under both acidic and basic conditions.
Hypothesized Degradation Pathways
Based on the functional groups present, several degradation pathways can be postulated. These pathways represent the most likely routes of decomposition under stress conditions and inform the recommended storage and handling procedures.
Caption: Hypothesized degradation pathways for the target molecule.
Hydrolytic Degradation
-
Ester Hydrolysis: The ethyl carboxylate group is the most probable site for hydrolytic attack.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to the corresponding carboxylic acid, 2-amino-5-bromooxazole-4-carboxylic acid.
-
Base-Catalyzed Saponification: Under basic conditions, the ester will undergo saponification to yield the carboxylate salt. This reaction is typically faster than acid-catalyzed hydrolysis.
-
-
Ring Cleavage: The oxazole ring itself exhibits some instability in concentrated acids, which can lead to decomposition and the formation of a complex mixture of ring-opened products.[2]
Oxidative Degradation
-
Amino Group Oxidation: The 2-amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or potentially colored polymeric impurities.
-
Ring Oxidation: Strong oxidizing agents, such as potassium permanganate or ozone, are known to cleave the oxazole ring, leading to a variety of degradation products.[3]
Photolytic Degradation
-
Carbon-Bromine Bond Cleavage: Aromatic bromides can be susceptible to photolytic cleavage upon exposure to UV or high-intensity visible light. This could lead to a free-radical debromination reaction, resulting in the formation of Ethyl 2-aminooxazole-4-carboxylate as a key degradant.
Thermal Degradation
The oxazole ring is generally considered to be thermally stable and does not typically decompose at high boiling temperatures.[4][5] However, prolonged exposure to high temperatures, especially in the presence of catalysts or other reactive species, could accelerate other degradation pathways.
Recommended Storage and Handling Conditions
Based on the potential degradation pathways, the following storage and handling conditions are recommended to maintain the long-term purity and stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C [3] | Refrigeration minimizes the rate of all potential chemical degradation reactions. While some suppliers suggest room temperature storage[6], the lower temperature provides a greater margin of safety against thermal stress. |
| Light | Protect from light (store in an amber vial or dark place) [3] | To prevent potential photolytic cleavage of the carbon-bromine bond. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize the risk of oxidative degradation of the electron-rich amino group. |
| Moisture | Keep container tightly sealed in a dry place (desiccator recommended) [6] | To prevent hydrolysis of the ethyl ester functional group. |
| pH | Avoid contact with strong acids and bases | To prevent acid- or base-catalyzed ester hydrolysis and potential ring cleavage. |
Framework for a Comprehensive Stability Study
To definitively establish the stability profile of this compound, a systematic stability study is required. This involves both forced degradation (stress testing) and long-term stability studies under ICH-recommended conditions.[6][7] The goal of forced degradation is to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.[8][9]
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10]
-
Objective: To develop a method that can separate the parent compound from all process-related impurities and potential degradation products.
-
Typical Starting Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometry (a photodiode array detector is recommended to assess peak purity).
-
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by the forced degradation study.
Experimental Protocol: Forced Degradation Study
The objective is to achieve 5-20% degradation of the active substance to ensure that the stability-indicating method is effective.[11]
Caption: Workflow for the forced degradation study.
Step-by-Step Methodology:
-
Preparation of Samples: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water). For thermal stress, use the solid compound.
-
Acidic Conditions:
-
To one sample, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C.
-
Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.
-
-
Basic Conditions:
-
To another sample, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at shorter intervals (e.g., 0.5, 1, 2, 4 hours), neutralize with an equivalent amount of acid, and dilute for analysis.
-
-
Oxidative Conditions:
-
To a separate sample, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at regular intervals and dilute for analysis.
-
-
Thermal Conditions:
-
Place the solid compound in a controlled temperature oven at 80°C.
-
At specified time points, dissolve a portion of the solid and analyze.
-
-
Photolytic Conditions:
-
Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (stored at 2-8°C in the dark), using the validated stability-indicating HPLC method.
-
Confirm peak purity of the parent compound using a PDA detector.
-
Identify and characterize any significant degradation products, potentially using LC-MS.[12]
-
Experimental Protocol: Long-Term Stability Study
This study evaluates the stability of the compound under recommended storage conditions over an extended period.
Step-by-Step Methodology:
-
Sample Preparation: Place accurately weighed samples of a single, well-characterized batch of this compound into amber glass vials. Seal the vials under an inert atmosphere.
-
Storage Conditions: Store the vials at the recommended condition (2-8°C) and, for comparison, at an accelerated condition (e.g., 25°C/60% RH).
-
Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove a vial from each storage condition.
-
Analysis: Analyze the sample for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantify the amount of the parent compound using the stability-indicating HPLC method.
-
Purity: Determine the levels of any degradation products using the same HPLC method.
-
Conclusion
This compound is a valuable, yet potentially labile, chemical intermediate. Its stability is governed by the reactivity of its ester, amino, and bromo-substituted oxazole functionalities. The primary risks to its integrity are hydrolysis, oxidation, and photodecomposition. Adherence to the recommended storage conditions—refrigerated (2-8°C), protected from light, and in a dry, inert atmosphere—is critical for preserving its purity and ensuring the reliability of downstream synthetic processes. A comprehensive stability testing program, incorporating forced degradation and long-term studies, is essential for fully characterizing its stability profile and is a prerequisite for its use in GMP environments.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
A-Z Guide to Commercial Sourcing of Ethyl 2-amino-5-bromooxazole-4-carboxylate for Pharmaceutical R&D
For Immediate Release
This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals involved in the procurement and utilization of Ethyl 2-amino-5-bromooxazole-4-carboxylate. As a pivotal building block in the synthesis of novel therapeutic agents, understanding the commercial landscape, quality control parameters, and handling of this compound is paramount to research success. This document provides a comprehensive overview, from supplier identification to experimental application, ensuring scientific integrity and operational efficiency.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 914347-40-3) is a heterocyclic organic compound featuring an oxazole core.[1][2][3] This structure is of significant interest in medicinal chemistry due to the prevalence of the oxazole motif in a wide array of biologically active molecules.[4] The presence of amino, bromo, and carboxylate functional groups provides multiple reaction sites for chemical modification, making it a versatile intermediate in the synthesis of complex drug candidates.[5][6] Its derivatives have been explored for various therapeutic applications, underscoring the importance of sourcing high-purity starting material for reproducible and reliable research outcomes.[4]
Key Molecular Identifiers:
Commercial Supplier Landscape
A critical first step for any research program is the identification of reliable commercial suppliers. The following table summarizes key suppliers of this compound, offering a comparative view of available products. It is imperative to note that availability and specifications can change; therefore, direct consultation with the suppliers is always recommended.
| Supplier | Product Number | Purity | Available Quantities | Storage Conditions |
| BLD Pharm | BD149957 | 97% | 1g, 5g, 25g | Cold-chain transportation recommended |
| BIOFOUNT | Not Specified | Not Specified | Inquire for details | Inquire for details |
| Sunway Pharm Ltd. | CB08727 | 97% | 1g, 5g | Sealed in dry, Room Temperature[3] |
| AstaTech, Inc. | ATE413074206 | Not Specified | Inquire for details | Inquire for details |
Quality Control and Specification Analysis: A Scientist's Due Diligence
The integrity of your research is directly linked to the quality of your starting materials. Upon receiving a shipment of this compound, a thorough review of the Certificate of Analysis (CoA) is crucial.
Essential Analytical Data to Scrutinize:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This provides the structural fingerprint of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound. Look for the absence of significant impurity peaks.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These techniques are used to determine the purity of the compound. The CoA should specify the method used, including the column, mobile phase, and detection wavelength, and report the purity as a percentage area.
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound.
-
Appearance and Physical Properties: The CoA should describe the physical state (e.g., solid, powder) and color. Any deviation from the supplier's specifications should be investigated.
Many reputable suppliers, such as BLD Pharm and Sunway Pharm Ltd., provide access to NMR, HPLC, and other analytical data on their websites.[1][3]
Procurement and Handling Best Practices
Procurement Workflow:
The process of procuring a chemical intermediate like this compound requires a systematic approach to ensure both quality and safety.
Caption: Supplier Evaluation and Procurement Workflow.
Safe Handling and Storage:
While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for related bromo- and amino-substituted heterocyclic compounds should be followed. Always handle the compound in a well-ventilated area, preferably a fume hood.[7][8] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[7][8]
Storage: As recommended by suppliers, store the compound in a tightly sealed container in a dry place, and for some, at room temperature.[3] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures may be advisable, though specific supplier recommendations should always be followed.
Experimental Protocols: A Note on Synthesis and Application
While this guide focuses on commercial sourcing, understanding the synthetic context is valuable for appreciating the compound's role. The synthesis of oxazole derivatives can be achieved through various methods, including the Robinson-Gabriel synthesis and Fischer oxazole synthesis.[6] These methods typically involve the cyclization of precursors containing the necessary carbon, nitrogen, and oxygen atoms.
This compound serves as a key intermediate in the synthesis of more complex molecules. For example, the amino group can be acylated or alkylated, the bromine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, and the ester can be hydrolyzed or converted to an amide. These transformations open up a vast chemical space for the development of novel compounds with potential therapeutic activities. The 2-aminothiazole analogue, for instance, is a crucial component in the synthesis of certain kinase inhibitors.[9]
Conclusion
The successful sourcing of high-quality this compound is a foundational step in any research and development program that utilizes this versatile building block. By carefully selecting suppliers, rigorously evaluating product quality, and adhering to safe handling practices, researchers can ensure the integrity and reproducibility of their work, ultimately accelerating the discovery of new medicines.
References
- 1. 914347-40-3|this compound|BLD Pharm [bldpharm.com]
- 2. bio-fount.com [bio-fount.com]
- 3. This compound - CAS:914347-40-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. nbinno.com [nbinno.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of Ethyl 2-amino-5-bromooxazole-4-carboxylate in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Value of the 2-Aminooxazole Scaffold
The 2-aminooxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its prevalence in drug discovery underscores the need for robust and versatile synthetic methods to functionalize this heterocyclic system. Ethyl 2-amino-5-bromooxazole-4-carboxylate is a key building block, offering a reactive handle at the C5 position for carbon-carbon bond formation.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[3][4][5][6] Its success is attributed to the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the critical parameters, field-tested protocols, and troubleshooting advice for the successful application of this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Considerations for a Successful Coupling
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality and Substrate-Specific Insights:
-
Oxidative Addition: This is often the rate-determining step. The electron-rich nature of the 2-aminooxazole ring can increase the electron density at the C5-Br bond, potentially slowing its addition to the Pd(0) center compared to more electron-deficient aryl halides.[8] The choice of a sufficiently electron-rich and bulky phosphine ligand is crucial to promote this step.
-
Transmetalation: The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9] The ethyl ester on the oxazole substrate is base-labile; therefore, excessively strong bases or prolonged reaction times at high temperatures can lead to hydrolysis.
-
Side Reactions: Protodeborylation, the proton-mediated cleavage of the C-B bond of the boronic acid, is a common side reaction, especially with heteroaryl boronic acids.[8][10] Using boronate esters (e.g., pinacol esters) or carefully controlling the amount of water in the reaction can mitigate this issue. Dehalogenation of the starting bromooxazole is another potential side reaction.
Optimizing Key Reaction Parameters: A Scientist's Guide
The success of the Suzuki coupling hinges on the synergistic interplay of several components. A rational, rather than "try and see," approach to selecting these parameters is essential.
| Parameter | Common Reagents | Expert Rationale & Field Insights | Ref. |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(0) vs. Pd(II) Sources: Pd(PPh₃)₄ is a direct source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ require in situ reduction, often by a phosphine ligand or homocoupling of the boronic acid, which can complicate stoichiometry and introduce impurities.[11] Precatalysts: For challenging couplings, modern palladacycle precatalysts (e.g., Buchwald G3 precatalysts) offer superior activity, air stability, and reproducibility.[11] | [9][12] |
| Ligand | Phosphines: PPh₃, P(tBu)₃, PCy₃ Biarylphosphines: SPhos, XPhos N-Heterocyclic Carbenes (NHCs) | The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heteroaryl halides, bulky, electron-rich ligands like SPhos or XPhos are often superior.[4] They accelerate the rate-limiting oxidative addition and promote the final reductive elimination step. A Pd:Ligand ratio of 1:2 to 1:4 is typical. | [4][12] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ Fluoride: KF | The base's primary role is to activate the boronic acid.[9] K₃PO₄ and Cs₂CO₃ are effective bases, often used in more challenging couplings. Given the presence of an ethyl ester, a milder base like K₂CO₃ is a good starting point. Powdered KF is particularly useful when dealing with base-sensitive functional groups.[9] Typically, 2-3 equivalents of base are used. | [12] |
| Solvent | Aprotic: 1,4-Dioxane, Toluene, DME, DMF | The choice of solvent affects solubility and reaction temperature. Biphasic systems , such as Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 ratio), are highly effective.[12][13] The aqueous phase can facilitate the dissolution of the base and accelerate transmetalation. All solvents must be rigorously degassed to remove oxygen, which can deactivate the catalyst. | [12][13] |
| Boron Reagent | Arylboronic Acids, Arylboronic acid pinacol esters (Bpin) | While boronic acids are common, they can be prone to decomposition (protodeborylation).[8] Pinacol esters (Bpin) are more robust, have a longer shelf-life, and are less prone to side reactions. They are highly recommended for valuable or sensitive coupling partners. Use 1.1 to 1.5 equivalents to drive the reaction to completion. | [8][9] |
Field-Validated Experimental Protocols
The following protocols provide a reliable starting point for the Suzuki-Miyaura coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling
This procedure is a robust starting point for coupling with standard aryl and heteroaryl boronic acids.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 equiv)[14]
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and Ligand (e.g., SPhos, 3-4 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand system.
-
Inerting: Seal the flask with a septum and purge thoroughly by evacuating and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[12][15]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromooxazole is consumed (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-aminooxazole product.[15]
Representative Reaction Conditions
The following table, based on literature precedents for similar heterocyclic systems, provides validated starting points for optimization.[12]
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O | 90 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 120 | 70-80 |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.[12]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by O₂). 2. Oxidative addition is too slow. 3. Insufficiently strong base. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique. 2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) or a precatalyst system. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Protodeborylation of Boronic Acid | 1. Boronic acid is unstable under reaction conditions. 2. Presence of excess water or protic sources. | 1. Use the corresponding boronic acid pinacol ester (Bpin). 2. Use anhydrous solvents or minimize the amount of water in the biphasic system. |
| Dehalogenation of Starting Material | 1. Competing hydrodehalogenation pathway. 2. Impurities in the reaction. | 1. Lower the reaction temperature. 2. Switch to a different ligand/catalyst system. PdCl₂(dppf) can sometimes suppress this side reaction. |
| Formation of Homocoupled Boronic Acid Product | 1. Oxygen present in the reaction mixture. 2. Pd(II) precatalyst reduction pathway. | 1. Improve inerting technique. 2. Use a direct Pd(0) source like Pd(PPh₃)₄ to avoid the initial reduction step that can cause homocoupling.[11] |
References
- 1. daneshyari.com [daneshyari.com]
- 2. mdpi.com [mdpi.com]
- 3. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | CoLab [colab.ws]
- 14. This compound - CAS:914347-40-3 - Sunway Pharm Ltd [3wpharm.com]
- 15. benchchem.com [benchchem.com]
Palladium-catalyzed cross-coupling with Ethyl 2-amino-5-bromooxazole-4-carboxylate
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 2-amino-5-bromooxazole-4-carboxylate
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound as a key synthetic intermediate. The 2-aminooxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3][4] This document offers detailed protocols, mechanistic insights, and practical guidance for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The aim is to equip researchers, chemists, and drug development professionals with the necessary knowledge to effectively derivatize this versatile building block, enabling the rapid generation of compound libraries for screening and lead optimization.
Introduction: The Significance of the 2-Aminooxazole Scaffold
The 2-aminooxazole core is a bioisostere of the 2-aminothiazole moiety, a common fragment in many bioactive molecules.[1][2][4] Replacing the sulfur atom with oxygen can modulate physicochemical properties such as solubility and metabolic stability, making the 2-aminooxazole an attractive alternative in drug design.[2][4] Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic halides, providing a powerful platform for C-C, C-N, and C-O bond formation under mild and versatile conditions.[5][6] this compound is an ideal substrate for such transformations, with the C5-bromo position being amenable to a wide range of coupling partners.[7][8][9] This guide details the strategic application of these reactions to unlock the synthetic potential of this valuable scaffold.
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. The process is generally accepted to proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[10][11][12][13]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[11]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[13]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][14]
Each component of the reaction—the palladium precursor, the ligand, the base, and the solvent—plays a critical role in the efficiency and outcome of this cycle. Ligands stabilize the palladium center and modulate its reactivity, while the base is often required to activate the coupling partner for transmetalation.[15]
Caption: General Palladium-catalyzed cross-coupling cycle.
Application Protocols and Methodologies
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions. It is crucial to note that all reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for coupling the 5-bromooxazole with a wide variety of aryl and heteroaryl boronic acids or esters.[9][13][15] This reaction is instrumental for building molecular complexity and exploring the structure-activity relationship (SAR) around the oxazole core.
-
To a dry reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst and ligand, followed by the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the desired product.
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O (4:1) | 90 | 18 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O (5:1) | 80 | 12 | 88-96 |
Note: Yields are based on published results for similar heterocyclic systems and should be considered as a guide. Optimization may be required for specific substrates.[9]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 5-bromooxazole and a terminal alkyne.[16][17] This reaction is exceptionally useful as the resulting alkyne can serve as a versatile handle for subsequent transformations, such as click chemistry or further cyclizations. The reaction typically employs both a palladium catalyst and a copper(I) co-catalyst.[18]
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Stir the reaction at the specified temperature, monitoring for completion by TLC or LC-MS.
-
Once complete, cool the mixture, dilute with dichloromethane, and filter to remove the ammonium salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the alkynylated oxazole.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (2.5) | Et₃N | THF | 60 | 8 | 80-90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (2) | i-Pr₂NH | DMF | 50 | 12 | 85-95 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (1) | Cs₂CO₃ | Acetonitrile | 80 | 16 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (4) | CuI (2) | Et₃N | 1,4-Dioxane | 70 | 10 | 70-80 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling the 5-bromooxazole with a vast array of primary and secondary amines.[19][20] This is particularly relevant for synthesizing derivatives of the 2-aminooxazole scaffold, a common strategy in medicinal chemistry.[21] The choice of ligand is critical for achieving high efficiency, especially with challenging or sterically hindered amines.[22]
Caption: Standard workflow for Buchwald-Hartwig amination.
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base (e.g., NaOt-Bu or K₃PO₄) to a dry reaction tube.
-
Add the this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the mixture with vigorous stirring for the prescribed time and temperature.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with more ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the aminated product.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | 70-85 |
| 3 | Benzylamine | G3-XPhos (1.5) | - | LHMDS | 1,4-Dioxane | 80 | 10 | 80-90 |
| 4 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 65-75 |
Heck Coupling: Vinylation at the C5-Position
The Mizoroki-Heck reaction allows for the introduction of vinyl groups by coupling the 5-bromooxazole with alkenes.[23][24] This reaction provides access to styrenyl and other alkenyl-substituted oxazoles, which are valuable intermediates for further functionalization.
-
Charge a reaction vessel with this compound (1.0 equiv), the palladium catalyst, and a phase-transfer catalyst like TBAB if needed.[25]
-
Add the alkene (1.5-2.0 equiv), the base (e.g., Et₃N or K₂CO₃), and the anhydrous solvent.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to the target temperature and stir until the starting material is consumed.
-
Cool the reaction, dilute with a suitable organic solvent, and filter off any inorganic salts.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material via silica gel chromatography.
| Entry | Alkene | Catalyst (mol%) | Ligand/Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 75-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 85 | 24 | 80-90 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | TBAB (100) | K₂CO₃ | DMF/H₂O (9:1) | 120 | 12 | 70-80 |
Troubleshooting and Optimization
Cross-coupling on electron-rich nitrogen-containing heterocycles can sometimes be challenging due to potential catalyst inhibition.[22] Below are common issues and suggested solutions.
-
Low or No Conversion:
-
Catalyst/Ligand Inactivity: Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos, dppf). Bulky, electron-rich phosphine ligands are often superior for challenging couplings.
-
Incorrect Base/Solvent Combination: The choice of base and solvent is interdependent. For Suzuki couplings, a biphasic system (e.g., Toluene/H₂O) with an inorganic base like K₃PO₄ is often effective. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or LHMDS in aprotic polar solvents (dioxane, toluene) are common.
-
Inert Atmosphere: Ensure the reaction is rigorously free of oxygen, which can deactivate the Pd(0) catalyst.
-
-
Side Reactions:
-
Dehalogenation (Hydrodebromination): This occurs when the bromooxazole is reduced instead of coupled. It can be minimized by using less polar solvents and ensuring the transmetalation step is fast. Lowering the reaction temperature may also help.
-
Homocoupling of Coupling Partner: This is common in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling, i.e., Glaser coupling) reactions. For Sonogashira, ensuring anaerobic conditions is critical to suppress copper-mediated alkyne dimerization. For Suzuki, using the correct stoichiometry (slight excess of boronic acid) is important.
-
-
Poor Yields with Heteroaromatic Partners:
-
Heteroaromatic coupling partners (e.g., pyridyl or imidazolyl boronic acids) can coordinate to the palladium center and inhibit catalysis. Using highly active, specialized ligands (e.g., Buchwald-type biarylphosphines) and carefully chosen conditions is often necessary.[26]
-
Conclusion
This compound is a highly valuable and synthetically tractable building block. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide a robust and versatile toolkit for its elaboration. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of novel 2-aminooxazole derivatives for applications in drug discovery and materials science. This document serves as a foundational resource for unlocking the full synthetic potential of this important heterocyclic scaffold.
References
- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nobelprize.org [nobelprize.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 22. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. arkat-usa.org [arkat-usa.org]
- 24. Heck Reaction [organic-chemistry.org]
- 25. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Protocol for N-acylation of Ethyl 2-amino-5-bromooxazole-4-carboxylate
< _ _
This document provides a comprehensive guide for the N-acylation of ethyl 2-amino-5-bromooxazole-4-carboxylate, a key transformation in the synthesis of various biologically active compounds. The protocol is designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Acylated 2-Aminooxazoles
The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. N-acylation of this core structure allows for the introduction of various functionalities, profoundly influencing the molecule's pharmacological profile. This modification can enhance binding affinity to biological targets, improve pharmacokinetic properties, and modulate metabolic stability. The strategic acylation of this compound, in particular, provides a versatile platform for the development of novel therapeutics.
Mechanistic Insights: The Chemistry of N-Acylation
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of the oxazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).
The reaction is typically facilitated by a base, such as pyridine or triethylamine. The base serves a dual purpose: it acts as a scavenger for the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[1] Additionally, it can act as a nucleophilic catalyst.[2][3][4]
In the case of pyridine, it can react with the acylating agent to form a highly reactive N-acylpyridinium salt intermediate.[5] This intermediate is more susceptible to nucleophilic attack by the 2-amino group of the oxazole, thereby accelerating the reaction rate.[5] For sterically hindered or less reactive substrates, a more potent nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed to significantly enhance the reaction kinetics.[5][6][7]
Experimental Protocol: Step-by-Step Guide
This protocol details a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent and pyridine as both the base and solvent.
3.1. Materials and Reagents
| Reagent | Formula | CAS Number | Supplier |
| This compound | C6H7BrN2O3 | 914347-40-3 | e.g., Sigma-Aldrich, BLD Pharm[8][9] |
| Acyl Chloride (e.g., Acetyl Chloride) | CH3COCl | 75-36-5 | e.g., Fisher Scientific[10] |
| Pyridine (anhydrous) | C5H5N | 110-86-1 | --- |
| Dichloromethane (DCM, anhydrous) | CH2Cl2 | 75-09-2 | --- |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 144-55-8 | --- |
| Anhydrous Magnesium Sulfate | MgSO4 | 7487-88-9 | --- |
3.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
3.3. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).[11]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile and toxic fumes from pyridine and acyl chlorides.[11]
-
Handling Acyl Chlorides: Acyl chlorides are corrosive, lachrymatory, and react violently with water.[10][12][13] Handle with extreme care under anhydrous conditions.
-
Handling Pyridine: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.[11] Avoid inhalation and skin contact.
-
First Aid: In case of skin contact, wash the affected area immediately with soap and plenty of water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]
3.4. Reaction Workflow Diagram
Caption: Workflow for the N-acylation of this compound.
3.5. Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and pyridine. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon the addition of the acyl chloride.
-
Addition of Acylating Agent: Add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution. A slow addition rate is important to prevent a rapid temperature increase and potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-12 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water to quench the reaction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure N-acylated product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or consider using a more potent catalyst like DMAP. |
| Loss of product during work-up | Ensure proper pH adjustment during extraction and minimize the number of transfers. | |
| Side Product Formation | Reaction temperature too high | Maintain a low temperature during the addition of the acyl chloride. |
| Presence of water | Use anhydrous solvents and reagents. | |
| Difficulty in Purification | Product co-elutes with impurities | Optimize the solvent system for column chromatography or try a different purification method like recrystallization. |
Conclusion
This protocol provides a reliable and reproducible method for the N-acylation of this compound. The versatility of this reaction allows for the synthesis of a wide range of derivatives with potential applications in drug discovery and development. By understanding the underlying mechanism and adhering to the procedural details, researchers can successfully synthesize these valuable compounds.
References
- 1. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. brainly.in [brainly.in]
- 5. nbinno.com [nbinno.com]
- 6. datapdf.com [datapdf.com]
- 7. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 8. This compound [sigmaaldrich.cn]
- 9. 914347-40-3|this compound|BLD Pharm [bldpharm.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 13. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using the Ethyl 2-Amino-5-bromooxazole-4-carboxylate Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its role in the development of various therapeutic agents.[1][2][3] This document provides a comprehensive guide to the synthesis of kinase inhibitors utilizing the versatile starting material, ethyl 2-amino-5-bromooxazole-4-carboxylate. We will delve into the strategic importance of this scaffold, detailed synthetic protocols, and the rationale behind key experimental choices. This guide is intended to empower researchers to efficiently synthesize and explore novel kinase inhibitors based on this promising chemical framework.
Introduction: The Strategic Value of the 2-Aminooxazole Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signaling, metabolism, and cell division.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[4][5] Small-molecule kinase inhibitors have emerged as a significant class of therapeutics.[5]
The 2-aminooxazole core is an attractive scaffold for kinase inhibitor design for several key reasons:
-
Bioisosteric Replacement: The 2-aminooxazole can be considered a bioisostere of the 2-aminothiazole scaffold, a well-established nucleus in many biologically active compounds, including kinase inhibitors like Dasatinib.[2][3][6] This substitution of a sulfur atom with an oxygen atom can offer advantages such as improved solubility and a potentially altered metabolic profile due to the absence of an oxidizable sulfur.[2][3]
-
Structural Rigidity and Vectorial Diversity: The oxazole ring provides a rigid core that can appropriately position substituents to interact with the kinase active site. The amino group and the bromine atom on the this compound scaffold offer two distinct vectors for chemical modification, allowing for the exploration of diverse chemical space.
-
Hydrogen Bonding Capabilities: The 2-amino group can act as a crucial hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[5]
The starting material, this compound, provides a strategically functionalized platform for building a library of kinase inhibitors. The bromine atom is particularly amenable to various cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents.
Synthetic Strategy: From Scaffold to Inhibitor
The general synthetic approach involves a multi-step process starting from the commercially available or readily synthesized this compound. The core of the strategy revolves around the functionalization of the 5-bromo position, followed by modification of the ester and/or amino groups.
Figure 1: General synthetic workflow for kinase inhibitor synthesis.
Key Synthetic Transformations
The versatility of the this compound scaffold lies in its susceptibility to a range of powerful chemical transformations.
The bromine atom at the 5-position is the primary handle for introducing structural diversity. Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are particularly effective for this purpose.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the oxazole ring and various aryl or heteroaryl boronic acids or esters. This is a robust and widely used method for introducing substituents that can occupy the hydrophobic regions of the kinase active site.
-
Buchwald-Hartwig Amination: This transformation enables the formation of a carbon-nitrogen bond, allowing for the introduction of a variety of primary and secondary amines. This can be particularly useful for installing moieties that can form additional hydrogen bonds or interact with solvent-exposed regions of the kinase.
The choice of catalyst, ligand, and base is crucial for the success of these reactions and often requires optimization depending on the specific substrates used.
The ethyl ester at the 4-position can be readily converted to an amide. This is typically achieved through a two-step process:
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide.
-
Amide Coupling: Reaction of the resulting carboxylic acid with a desired amine in the presence of a coupling agent (e.g., HATU, HBTU, EDC/HOBt).
This amide linkage provides another point of diversification and can be critical for establishing interactions with the ribose-binding pocket or other regions of the ATP binding site.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative kinase inhibitor using the this compound scaffold.
General Considerations
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized with UV light and/or appropriate staining agents.
-
Purification of compounds should be performed by flash column chromatography on silica gel.
-
Characterization of all synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Figure 2: Workflow for the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 251.05 | 1.0 | 1.0 |
| Arylboronic acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add 1,4-dioxane (10 mL) and water (2 mL).
-
Bubble argon or nitrogen through the mixture for 15 minutes to degas the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Protocol 2: Saponification of the Ethyl Ester
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| Ethyl 2-amino-5-aryloxazole-4-carboxylate | Varies | 1.0 | 1.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - |
| Water | - | 5 mL | - |
| 1 M HCl | - | As needed | - |
Procedure:
-
Dissolve the ethyl 2-amino-5-aryloxazole-4-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
-
Add lithium hydroxide monohydrate (3.0 mmol) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate.
Protocol 3: Amide Coupling
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 2-Amino-5-aryloxazole-4-carboxylic acid | Varies | 1.0 | 1.0 |
| Desired amine | Varies | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| DIPEA | 129.24 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
Procedure:
-
To a solution of the 2-amino-5-aryloxazole-4-carboxylic acid (1.0 mmol) in DMF (10 mL), add the desired amine (1.1 mmol) and DIPEA (3.0 mmol).
-
Add HATU (1.2 mmol) and stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol or hexane/ethyl acetate gradient) to obtain the final kinase inhibitor.
Characterization and Biological Evaluation
All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Once synthesized and characterized, the compounds can be evaluated for their biological activity. A typical workflow for kinase inhibitor evaluation is as follows:
Figure 3: Workflow for the biological evaluation of kinase inhibitors.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of novel kinase inhibitors. The synthetic routes outlined in this guide are robust and allow for the generation of a diverse library of compounds. By systematically exploring the structure-activity relationships of these derivatives, researchers can identify potent and selective kinase inhibitors for further development as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-aminooxazole inhibitors targeting kinase STK-16 [morressier.com]
- 5. soci.org [soci.org]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-amino-5-bromooxazole-4-carboxylate as a Versatile Building Block for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Value of the 2-Aminooxazole Scaffold
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that provide a foundation for diverse and biologically active compound libraries is relentless. The 2-aminooxazole core has emerged as a "privileged scaffold," largely due to its role as a bioisosteric replacement for the more common 2-aminothiazole moiety.[1][2] Isosterism, the principle of substituting atoms or groups with similar electronic and steric properties, is a cornerstone of modern drug design.[1][2][3][4] Replacing the sulfur atom of a thiazole with an oxygen atom to form an oxazole can offer significant advantages, including potentially reduced metabolic oxidation and altered physicochemical properties like solubility, without drastically changing the molecule's ability to interact with biological targets.[1]
Ethyl 2-amino-5-bromooxazole-4-carboxylate is a trifunctional building block of immense potential. It offers three distinct points for chemical modification:
-
The 2-amino group , which can be acylated, alkylated, or serve as a handle for further coupling.
-
The 4-carboxylate group , which can be hydrolyzed, reduced, or converted to amides, providing another vector for diversification.
-
The 5-bromo substituent , which is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, alkynyl, and alkyl groups.
This combination of features makes it an ideal starting point for Diversity-Oriented Synthesis (DOS), allowing for the rapid generation of complex and diverse small-molecule libraries to probe biological space and identify novel therapeutic leads. This guide provides a senior scientist's perspective on leveraging this building block, focusing on the underlying chemical principles and robust protocols for its application.
Synthesis of the Building Block: A Generalized Protocol
While this compound is commercially available, understanding its synthesis is crucial for troubleshooting and potential in-house production. A common and efficient route to the 2-aminooxazole core is the condensation of an α-haloketoester with urea, a variation of the classic Hantzsch thiazole synthesis.[1][3]
Reaction Principle: The synthesis involves two key steps: the bromination of a β-ketoester to create the α-haloketoester intermediate, followed by cyclocondensation with urea. The nitrogen atoms of urea act as nucleophiles, attacking the carbonyl carbon and the carbon bearing the bromine, ultimately forming the 5-membered oxazole ring.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on established methods for analogous 2-aminothiazole and 2-aminooxazole syntheses.[5] Optimization may be required.
Materials:
-
Ethyl 2-chloro-3-oxobutanoate or Ethyl 2-bromo-3-oxobutanoate
-
Urea
-
N-Bromosuccinimide (NBS) (if starting from Ethyl acetoacetate)
-
Ethanol or Dimethylformamide (DMF)
-
Sodium Bicarbonate or other suitable base
Step-by-Step Procedure:
-
Preparation of Ethyl 2-bromo-3-oxobutanoate (if not commercially available):
-
Dissolve Ethyl acetoacetate (1.0 equiv) in a suitable solvent like Dioxane or Tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Once complete, the reaction mixture containing the crude α-bromo intermediate can often be used directly in the next step after filtering off the succinimide byproduct.
-
-
Cyclocondensation to form the Oxazole Ring:
-
To the solution containing crude Ethyl 2-bromo-3-oxobutanoate (1.0 equiv), add Urea (1.5-2.0 equiv).
-
Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate (product hydrobromide salt) has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the title compound.
-
Application in Library Synthesis: Palladium-Catalyzed Cross-Coupling
The true power of this building block is realized in its ability to undergo palladium-catalyzed cross-coupling reactions at the 5-position. The electron-donating 2-amino group and the electron-withdrawing 4-carboxylate group modulate the electronic properties of the oxazole ring, influencing its reactivity in these transformations.
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Scaffolds
The Suzuki-Miyaura coupling is an indispensable tool for forming C(sp²)-C(sp²) bonds, allowing for the installation of diverse (hetero)aryl groups.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a reliable choice, while catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are often more active.
-
Ligand: For electron-rich or sterically hindered heterocyclic halides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid partner. The choice of base can significantly impact yield and should be screened for optimal results.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) OR Pd(OAc)₂ (2 mol%) with a ligand
-
Ligand (e.g., SPhos, 4 mol%) if using a Pd(II) source
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Step-by-Step Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the boronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 5-arylated oxazole.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O | 90 | 24 | 75-85 |
| Note: Yields are typical ranges observed for structurally similar 5-bromooxazole substrates and serve as a guide for optimization. |
B. Sonogashira Coupling: Access to Alkynylated Scaffolds
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne functionality that is itself a versatile handle for further chemistry, such as "click" reactions (azide-alkyne cycloadditions) or cyclizations.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction classically uses a dual-catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base and often as the solvent.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are commonly employed, especially if the amine base is not used as the solvent.
-
Atmosphere: The reaction is sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is critical for success.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Base (e.g., Triethylamine)
-
Anhydrous Solvent (e.g., THF or DMF)
Step-by-Step Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add the anhydrous solvent, followed by the base (e.g., triethylamine).
-
Add the this compound and the terminal alkyne.
-
Stir the reaction mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Once complete, cool the mixture and filter it through a pad of celite, washing the pad with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 5-alkynyloxazole derivative.
C. Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct coupling of amines with the 5-bromo position, a powerful method for introducing nitrogen-containing substituents and exploring new SAR vectors. The 2-amino group on the oxazole core makes this a particularly interesting transformation for creating molecules with multiple nitrogen-based functionalities.
Causality Behind Experimental Choices:
-
Catalyst & Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential. They facilitate the crucial reductive elimination step that forms the C-N bond. Pre-catalysts that combine the palladium source and ligand can improve reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is common for many amines, while weaker bases like K₃PO₄ or Cs₂CO₃ may be used for more acidic amines (e.g., anilines).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard choices.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2-2.0 equiv)
-
Palladium Precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%) OR Pd₂(dba)₃ (2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%) if not using a precatalyst
-
Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Step-by-Step Procedure:
-
Glovebox Recommended: To an oven-dried Schlenk tube, add the palladium source, the ligand (if separate), and the base.
-
Add the this compound.
-
Seal the tube, remove from the glovebox (if used), and add the anhydrous solvent, followed by the amine coupling partner via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion (usually 4-24 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) if a strong base was used.
-
Dilute with ethyl acetate and water, transfer to a separatory funnel, and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the pure 5-aminooxazole derivative.
Conclusion and Future Outlook
This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its trifunctional nature provides a robust platform for the rapid and efficient synthesis of diverse compound libraries. The palladium-catalyzed coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—represent field-proven, reliable methods for elaborating the core scaffold. By understanding the principles behind these transformations and applying these robust protocols, researchers can unlock the full potential of this versatile building block to create the next generation of therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Derivatization of the Carboxylate Group of Ethyl 2-amino-5-bromooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Privileged Scaffold
The 2-aminooxazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2][3] Ethyl 2-amino-5-bromooxazole-4-carboxylate serves as a versatile starting material, offering multiple reaction sites for chemical modification. The strategic derivatization of its carboxylate group opens avenues for the synthesis of novel compound libraries, crucial for hit-to-lead optimization in drug discovery programs. The ester functionality at the C4 position is a prime target for modifications to modulate physicochemical properties, introduce new pharmacophoric elements, and explore structure-activity relationships (SAR).
This comprehensive guide provides detailed application notes and protocols for three key derivatization pathways of the carboxylate group of this compound:
-
Amide Bond Formation: Conversion to a diverse range of amides.
-
Ester Hydrolysis: Transformation into the corresponding carboxylic acid.
-
Reduction to a Primary Alcohol: Accessing a key synthetic intermediate.
Each section explains the underlying chemical principles, provides detailed, step-by-step protocols, and discusses critical experimental parameters and potential challenges.
Part 1: Amide Bond Formation - Crafting Molecular Diversity
The conversion of the ethyl ester to an amide is a paramount transformation in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities. The resulting amide bond can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets.
Scientific Rationale and Mechanistic Insight
The direct reaction of an ester with an amine is generally slow and requires harsh conditions.[4] Therefore, the synthesis of amides from esters typically proceeds via a two-step process, even if performed in a single pot. The carboxylic acid ester is first activated to a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[5][6]
Commonly used coupling reagents, such as carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium salts (e.g., HATU), facilitate this activation.[5][6][7] Additives like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often employed to increase reaction rates and suppress side reactions, such as racemization in the case of chiral substrates.[7][8]
A critical consideration for this compound is the presence of the 2-amino group. While the exocyclic amino group is generally less nucleophilic than a primary aliphatic amine due to the electron-withdrawing nature of the oxazole ring, it could potentially compete in the amidation reaction, leading to undesired side products. Careful selection of reaction conditions and coupling agents is therefore essential.
Experimental Workflow: Amide Synthesis
Caption: Workflow for amide synthesis.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[7]
Materials
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 249.06 | 1.0 | 1.0 |
| Amine (R1R2NH) | - | 1.2 | 1.2 |
| HATU | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | Solvent |
Procedure
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5-10 mL).
-
Add the desired primary or secondary amine (1.2 mmol).
-
In a separate vial, dissolve HATU (1.2 mmol) in anhydrous DMF (2-3 mL) and add it to the reaction mixture.
-
Add DIPEA (2.0 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Coupling reagents like HATU are sensitive to moisture, which can lead to their decomposition and reduce the reaction efficiency.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
DIPEA as a Base: A non-nucleophilic base is crucial to deprotonate the amine and the carboxylic acid formed in situ (if any hydrolysis of the ester occurs) without competing in the nucleophilic attack on the activated ester.
-
Excess Amine and Coupling Reagent: Using a slight excess of the amine and coupling reagent helps to drive the reaction to completion.
Troubleshooting:
-
Low Yield:
-
Formation of Side Products:
-
If N-acylation of the 2-amino group is observed, consider protecting it with a suitable protecting group (e.g., Boc) prior to the coupling reaction.
-
Alternatively, using a phosphonium salt coupling reagent like PyBOP may be advantageous as they do not react with free amino groups.[5]
-
Part 2: Ester Hydrolysis - Accessing the Carboxylic Acid
Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a key intermediate for further synthetic transformations. The resulting carboxylic acid can be used in subsequent amide couplings, converted to other functional groups, or serve as the final product for biological evaluation.
Scientific Rationale and Mechanistic Insight
Ester hydrolysis can be catalyzed by either acid or base.[9][10]
-
Base-catalyzed hydrolysis (Saponification): This is an irreversible process where a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[7] The resulting tetrahedral intermediate collapses to form a carboxylic acid, which is then deprotonated by the base to form a carboxylate salt.[7] A final acidification step is required to obtain the neutral carboxylic acid.[9] This method is often preferred due to its irreversibility.[7]
-
Acid-catalyzed hydrolysis: This is a reversible reaction where the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[10] To drive the equilibrium towards the products, a large excess of water is typically used.[9]
A significant concern for the hydrolysis of this compound is the stability of the oxazole ring. Oxazole rings can be susceptible to hydrolytic ring-opening under harsh acidic or basic conditions.[11] Therefore, mild reaction conditions are highly recommended. Additionally, the 5-bromo substituent may be prone to nucleophilic substitution under certain conditions.
Experimental Workflow: Ester Hydrolysis
Caption: Workflow for ester hydrolysis.
Protocol 2: Mild Base-Catalyzed Hydrolysis (Saponification)
This protocol employs lithium hydroxide (LiOH) under mild conditions to minimize the risk of oxazole ring degradation.
Materials
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 249.06 | 1.0 | 1.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 2.0 | 2.0 |
| Tetrahydrofuran (THF) | - | - | Solvent |
| Methanol (MeOH) | - | - | Solvent |
| Water (H₂O) | - | - | Solvent |
| 1 M Hydrochloric acid (HCl) | - | - | For work-up |
Procedure
-
Dissolve this compound (1.0 mmol) in a mixture of THF (5 mL), MeOH (2 mL), and H₂O (2 mL) in a round-bottom flask.
-
Add LiOH·H₂O (2.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Causality Behind Experimental Choices:
-
LiOH as Base: LiOH is a milder base compared to NaOH or KOH, reducing the risk of unwanted side reactions.
-
Mixed Solvent System: The THF/MeOH/H₂O mixture ensures the solubility of both the organic substrate and the inorganic base.
-
Room Temperature Reaction: Performing the reaction at room temperature minimizes the potential for thermal degradation of the oxazole ring.[11]
-
Acidification: This step is essential to protonate the carboxylate salt and isolate the neutral carboxylic acid.
Troubleshooting:
-
Incomplete Reaction:
-
Increase the reaction time.
-
Slightly increase the temperature (e.g., to 30-40 °C), but monitor carefully for any signs of degradation.
-
Increase the equivalents of LiOH.
-
-
Degradation of the Product:
-
If ring-opening or decarboxylation is observed, reduce the reaction temperature and time.[11]
-
Consider using an even milder hydrolysis method, such as enzymatic hydrolysis.
-
-
Difficulty in Product Isolation:
-
If the product is highly polar and difficult to extract, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product in the aqueous phase.
-
Part 3: Reduction to a Primary Alcohol - A Gateway to Further Functionalization
The reduction of the ethyl ester to a primary alcohol furnishes a valuable synthetic handle. The resulting hydroxymethyl group can be further oxidized, converted into a leaving group for nucleophilic substitution, or used in ether or ester formation.
Scientific Rationale and Mechanistic Insight
Esters are less reactive towards nucleophilic reducing agents than aldehydes or ketones. Therefore, a strong reducing agent is typically required for their conversion to alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation.[12]
The mechanism involves the nucleophilic attack of a hydride ion (from LiAlH₄) on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide.[12] An aqueous work-up is necessary to protonate the alkoxide and yield the primary alcohol.[13]
When working with this compound, it is important to consider the potential for the reducing agent to react with other functional groups. The 2-amino group is unlikely to be reduced by LiAlH₄. However, the reactivity of the 5-bromo substituent towards LiAlH₄ should be considered, although reduction of aryl halides with LiAlH₄ is generally not facile.
Experimental Workflow: Ester Reduction
Caption: Workflow for ester reduction.
Protocol 3: LiAlH₄ Reduction to the Primary Alcohol
This protocol describes the reduction of the ethyl ester using lithium aluminum hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. This procedure must be carried out by trained personnel in a fume hood under strictly anhydrous conditions.
Materials
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 249.06 | 1.0 | 1.0 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.0 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | - | Solvent |
| Water (H₂O) | - | - | For work-up |
| 15% Aqueous Sodium Hydroxide (NaOH) | - | - | For work-up |
| Ethyl Acetate (EtOAc) | - | - | For work-up |
Procedure
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add LiAlH₄ (2.0 mmol) under a stream of nitrogen.
-
Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the LiAlH₄ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (x mL, where x = grams of LiAlH₄ used)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
LiAlH₄ as Reducing Agent: A powerful reducing agent is necessary to efficiently reduce the ester to the primary alcohol.[12]
-
Anhydrous Conditions: Essential due to the high reactivity of LiAlH₄ with water.
-
Controlled Addition at 0 °C: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent overheating.
-
Fieser Work-up: The sequential addition of water, aqueous NaOH, and water is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of easily filterable granular salts.[13]
Troubleshooting:
-
Low Yield or Incomplete Reaction:
-
Ensure the LiAlH₄ is fresh and has not been deactivated by exposure to moisture.
-
Increase the reaction time or perform the reaction at a slightly elevated temperature (e.g., refluxing THF), but be mindful of potential side reactions.
-
-
Difficult Work-up:
-
If the quenched reaction mixture forms a gelatinous precipitate that is difficult to filter, add anhydrous magnesium sulfate to the mixture and stir vigorously to break up the emulsion.
-
-
Debromination:
-
If reduction of the C-Br bond is observed, consider using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can sometimes selectively reduce esters to aldehydes or alcohols without affecting other functional groups.
-
Conclusion
The derivatization of the carboxylate group of this compound provides a powerful strategy for the generation of diverse chemical entities with potential applications in drug discovery. The protocols outlined in this guide for amide formation, hydrolysis, and reduction offer robust starting points for the synthesis of novel 2-aminooxazole derivatives. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and applications. It is always recommended to perform small-scale test reactions to establish the optimal conditions before scaling up.
References
- 1. researchgate.net [researchgate.net]
- 2. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Solid-Phase Synthesis of Functionalized Oxazoles: A Guide for Drug Discovery and Medicinal Chemistry
Introduction: The Oxazole Scaffold and the Power of Solid-Phase Synthesis
The oxazole motif, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry. Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its significance.[1] Oxazole-containing compounds exhibit a vast array of biological activities, including antiviral, antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] This has led to a surge of interest in developing novel chemical scaffolds based on the oxazole ring for drug discovery.[4][5][6]
Traditionally, solution-phase synthesis has been the go-to method for creating oxazole derivatives. However, for the rapid generation of large libraries of diverse compounds, a necessity in modern drug discovery, solid-phase organic synthesis (SPOS) offers significant advantages. SPOS simplifies purification by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing of the solid support.[7][8] This high-throughput capability is instrumental in constructing extensive libraries of functionalized oxazoles for structure-activity relationship (SAR) studies.[8][9]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solid-phase synthesis of functionalized oxazoles. We will delve into the core principles, key experimental considerations, and detailed protocols to empower you to leverage this powerful technique in your research.
Core Principles: Designing a Solid-Phase Oxazole Synthesis
A successful solid-phase synthesis of functionalized oxazoles hinges on the careful selection of three key components: the solid support (resin), the linker, and the synthetic route for oxazole formation.
Choosing the Right Resin and Linker
The choice of resin and linker is critical for a successful solid-phase synthesis, as it dictates the reaction conditions that can be used and the final cleavage of the target molecule from the solid support.[10][11]
-
Solid Support (Resin): The polymeric beads of the resin must be compatible with the solvents and reagents used throughout the synthesis. Polystyrene resins, such as Merrifield and Wang resins, are commonly used due to their chemical stability and good swelling properties in a range of organic solvents.[8] The bead size of the resin influences reaction kinetics; smaller beads offer a larger surface area and faster reaction times.[10]
-
Linker: The linker connects the growing molecule to the solid support and is designed to be stable throughout the synthesis but cleavable under specific conditions.[12] For the synthesis of oxazoles, linkers that are stable to the basic or acidic conditions of the cyclization and functionalization steps are required. Acid-labile linkers, such as the Wang linker, are a popular choice as they allow for cleavage of the final product under mild acidic conditions, often with trifluoroacetic acid (TFA).
| Linker Type | Cleavage Condition | Advantages | Considerations |
| Wang Resin | Mild acid (e.g., TFA) | Widely used, commercially available. | Sensitive to strong acids. |
| Rink Amide Linker | Acid (e.g., TFA) | Suitable for the synthesis of peptide amides. | Not ideal for carboxylic acid products. |
| Safety-Catch Linkers | Requires an activation step before cleavage | Increased stability during synthesis. | Adds an extra step to the workflow. |
Synthetic Strategies for Oxazole Formation on Solid Support
Several classical methods for oxazole synthesis have been adapted for solid-phase applications. The choice of method depends on the desired substitution pattern of the final oxazole.
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones.[1][13] A solid-phase adaptation of this synthesis has been developed using trifluoroacetic anhydride.[14]
-
van Leusen Oxazole Synthesis: This is a highly versatile method that reacts an aldehyde with a tosylmethyl isocyanide (TosMIC) reagent in the presence of a base to form a 5-substituted oxazole.[15][16] This method is particularly well-suited for solid-phase synthesis, as either the aldehyde or the TosMIC reagent can be attached to the solid support.[15][16]
The following diagram illustrates a general workflow for the solid-phase synthesis of functionalized oxazoles.
Caption: General workflow for solid-phase oxazole synthesis.
Detailed Protocols
Here, we provide two detailed protocols for the solid-phase synthesis of functionalized oxazoles, illustrating different strategies.
Protocol 1: Synthesis of a 2,5-Disubstituted Oxazole via a Resin-Bound Acylamino Ketone (Modified Robinson-Gabriel)
This protocol outlines the synthesis of a 2,5-disubstituted oxazole on a Wang resin, where an amino acid is used as the starting material to introduce diversity at the 5-position.
Materials:
-
Wang resin (100-200 mesh, 1.0 mmol/g loading)
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Acylating agent (e.g., acid chloride or anhydride)
-
Dess-Martin periodinane
-
Trifluoroacetic anhydride (TFAA)
-
2,6-Lutidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Loading of the First Amino Acid:
-
In a separate flask, dissolve the Fmoc-protected amino acid (3.0 mmol), DIC (3.0 mmol), and HOBt (3.0 mmol) in DMF (5 mL).
-
Add the solution to the swollen resin and shake at room temperature for 4 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Acylation:
-
Dissolve the desired acylating agent (e.g., benzoyl chloride, 3.0 mmol) and a non-nucleophilic base (e.g., diisopropylethylamine, 3.0 mmol) in DCM (10 mL).
-
Add the solution to the resin and shake for 2 hours.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Oxidation to Acylamino Ketone:
-
Swell the resin in DCM (10 mL).
-
Add a solution of Dess-Martin periodinane (3.0 mmol) in DCM (5 mL) to the resin.
-
Shake at room temperature for 4 hours.
-
Wash the resin with DCM (3 x 10 mL).
-
-
Oxazole Formation (Cyclodehydration):
-
Swell the resin in DCM (10 mL).
-
Add 2,6-lutidine (5.0 mmol) followed by trifluoroacetic anhydride (5.0 mmol).
-
Shake at room temperature for 12 hours.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail (10 mL) to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product in cold diethyl ether.
-
Centrifuge to collect the product, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude oxazole by reverse-phase HPLC.
Protocol 2: Synthesis of a 5-Substituted Oxazole via a Resin-Bound Aldehyde (van Leusen Reaction)
This protocol describes the synthesis of a 5-substituted oxazole using a resin-bound aldehyde and a solution-phase TosMIC reagent.
Materials:
-
Merrifield resin (100-200 mesh, 1.5 mmol/g loading)
-
4-Hydroxybenzaldehyde
-
Sodium hydride (NaH)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K2CO3)
-
Methanol
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Loading of the Aldehyde:
-
Swell the Merrifield resin (1.0 g, 1.5 mmol) in anhydrous THF (10 mL).
-
In a separate flask, dissolve 4-hydroxybenzaldehyde (3.0 mmol) in anhydrous THF (5 mL) and add NaH (3.0 mmol) portion-wise at 0 °C.
-
Stir for 30 minutes, then add the solution to the swollen resin.
-
Shake the mixture at 50 °C for 12 hours.
-
Wash the resin with THF (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
-
-
van Leusen Oxazole Synthesis:
-
Swell the resin-bound aldehyde in a 1:1 mixture of methanol and DCM (10 mL).
-
Add TosMIC (3.0 mmol) and K2CO3 (4.5 mmol) to the resin suspension.
-
Shake the mixture at room temperature for 16 hours.
-
Wash the resin with methanol (3 x 10 mL), DCM (3 x 10 mL), and dry under vacuum. Note: At this stage, the oxazole is formed but still attached to the resin via an ether linkage.
-
-
Cleavage from Resin:
-
This protocol results in a resin-bound oxazole. For applications where the oxazole remains on the solid support (e.g., for screening), no cleavage is necessary.
-
If cleavage is desired, a traceless linker strategy or a linker susceptible to cleavage under conditions that do not degrade the oxazole ring would need to be employed in the initial loading step. For the purpose of this protocol, we assume the oxazole remains on the resin for solid-phase applications.
-
The following diagram illustrates the decision-making process for selecting a synthetic route.
Caption: Decision tree for selecting a synthetic route.
Troubleshooting and Key Considerations
-
Incomplete Reactions: Use a large excess of reagents to drive reactions to completion.[7] Monitor reaction progress using colorimetric tests (e.g., Kaiser test for free amines) or by cleaving a small amount of resin for LC-MS analysis.
-
Low Yields: Ensure proper swelling of the resin to allow for reagent accessibility.[10] Optimize reaction times and temperatures.
-
Side Reactions: The choice of protecting groups is crucial to avoid unwanted side reactions. Ensure orthogonality between the protecting groups and the linker cleavage conditions.
Conclusion
Solid-phase synthesis is a powerful and efficient methodology for the generation of diverse libraries of functionalized oxazoles. By carefully selecting the appropriate resin, linker, and synthetic strategy, researchers can rapidly access novel compounds for drug discovery and medicinal chemistry programs. The protocols and guidelines presented here provide a solid foundation for implementing this valuable technique in your laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Current Parallel Solid-Phase Synthesis of Drug-like Oxadiazole and Thiadiazole Derivatives for Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of Ethyl 2-amino-5-bromooxazole-4-carboxylate
Introduction and Strategic Overview
Ethyl 2-amino-5-bromooxazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure serves as a versatile scaffold, presenting multiple points for chemical modification, making it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The oxazole motif is a prominent feature in numerous biologically active natural products and synthetic compounds.[1]
The successful transition from a laboratory-scale synthesis to a pilot or industrial-scale process is a critical challenge in chemical development. This process demands more than a simple multiplication of reagent quantities. It requires a thorough understanding of reaction thermodynamics, kinetics, process safety, and engineering principles. This application note provides a detailed guide for scaling the synthesis of this compound, focusing on a robust two-step synthetic strategy. We will dissect the causality behind experimental choices, outline detailed protocols for both bench and scale-up scenarios, and address the critical safety and operational considerations inherent in large-scale chemical manufacturing.
The chosen synthetic route involves the initial formation of an Ethyl 2-aminooxazole-4-carboxylate intermediate, followed by a regioselective electrophilic bromination at the C5 position. This strategy is advantageous due to the availability of starting materials and the generally high regioselectivity of the bromination step on the electron-rich oxazole ring.
Synthetic Pathway and Reaction Mechanism
The synthesis proceeds in two key stages: (1) Cyclization to form the oxazole core and (2) Electrophilic bromination. While various methods exist for oxazole synthesis[2], a common approach for 2-aminooxazoles involves the condensation of an appropriate precursor with cyanamide or its derivatives.[3] The subsequent bromination is an electrophilic aromatic substitution reaction.
Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
This intermediate is typically formed via a cyclocondensation reaction. One established method involves the reaction of ethyl 3-bromo-2-oxopropanoate with cyanamide. The mechanism involves an initial N-alkylation of cyanamide followed by an intramolecular cyclization and dehydration to yield the aromatic oxazole ring.
Step 2: Regioselective Bromination
The 2-amino group is a strong activating group, directing electrophilic substitution to the C5 position of the oxazole ring. N-Bromosuccinimide (NBS) is selected as the preferred brominating agent for scale-up over elemental bromine. This choice is based on critical safety and handling considerations; NBS is a crystalline solid that is easier and safer to handle than highly corrosive and volatile liquid bromine.[4] The use of solid reagents allows for controlled, portion-wise addition, which is crucial for managing the reaction exotherm.
The mechanism involves the activation of NBS by a proton source (often trace acid) to generate a bromonium ion (Br+) equivalent, which is then attacked by the electron-rich C5 position of the oxazole. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.
References
Application Notes and Protocols for the Utilization of Ethyl 2-amino-5-bromooxazole-4-carboxylate in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-Aminooxazole Scaffold as a Privileged Motif in Oncology
The 2-aminooxazole core is a significant pharmacophore in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds. In the realm of oncology, this heterocyclic system serves as a crucial building block for the design of targeted therapeutics, particularly protein kinase inhibitors.[1] Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The 2-aminooxazole motif, through its specific hydrogen bonding capabilities and structural rigidity, can effectively mimic the hinge-binding interactions of ATP in the active site of various kinases, leading to potent and selective inhibition.[1]
Ethyl 2-amino-5-bromooxazole-4-carboxylate is a strategically functionalized starting material, poised for diversification in the synthesis of novel anti-cancer agents. The bromine atom at the 5-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. The amino group at the 2-position and the ethyl carboxylate at the 4-position provide additional sites for modification, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides detailed protocols and scientific rationale for the use of this versatile building block in the synthesis of potential anti-cancer drug candidates.
Core Synthetic Strategies: Diversification of the Oxazole Scaffold
The primary utility of this compound in the synthesis of anti-cancer agents lies in the functionalization of the 5-position via palladium-catalyzed cross-coupling reactions. The two most powerful and widely employed methods for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4]
Diagram: Synthetic Utility of this compound
References
- 1. soci.org [soci.org]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging Ethyl 2-amino-5-bromooxazole-4-carboxylate for the Development of Novel Antitubercular Agents
Abstract
The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents with unique mechanisms of action.[1][2] Heterocyclic scaffolds, particularly oxazoles, represent a promising area of research in this field.[2][3] This technical guide provides an in-depth exploration of Ethyl 2-amino-5-bromooxazole-4-carboxylate as a versatile starting material for synthesizing potent antitubercular compounds. We present detailed synthetic protocols, robust methodologies for biological evaluation, and a framework for interpreting structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to combating tuberculosis.
Introduction: The Rationale for Oxazole Scaffolds in TB Drug Discovery
Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[1] The lengthy treatment regimens and the rise of resistant strains highlight the critical need for new chemical entities. The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. In the context of tuberculosis, oxazole derivatives have demonstrated potent activity against both drug-sensitive and drug-resistant Mtb strains, often suggesting novel mechanisms of action.[2][3]
This compound is an ideal starting scaffold for several reasons:
-
Multiple Reaction Sites: It possesses three distinct, orthogonally reactive sites: the bromine atom at the C5 position (amenable to cross-coupling reactions), the amino group at the C2 position (for amidation, alkylation, etc.), and the ethyl ester at the C4 position (for hydrolysis and subsequent amide coupling).
-
Synthetic Tractability: Its structure allows for the systematic and modular introduction of chemical diversity, which is essential for exploring structure-activity relationships (SAR) and optimizing lead compounds.
-
Proven Precedent: Related 2-aminoazole structures, such as 2-aminothiazoles, have yielded compounds with nanomolar efficacy against Mtb, providing a strong rationale for investigating their oxazole isosteres.[4][5]
This guide will walk through the strategic utilization of this scaffold, from initial synthesis to biological validation.
Synthetic Strategy & Protocols
The core strategy involves a stepwise modification of the scaffold to generate a library of diverse analogues. The workflow below illustrates a common and effective pathway: Palladium-catalyzed cross-coupling at the C5 position, followed by derivatization of the C2 amino group.
Caption: Synthetic workflow for derivatizing the oxazole scaffold.
Protocol 1: Synthesis of a Representative Derivative (Example: Ethyl 2-acetamido-5-(4-fluorophenyl)oxazole-4-carboxylate)
This protocol details a two-step synthesis to demonstrate the scaffold's utility. The causality behind reagent choice is critical: a palladium catalyst is essential for the C-C bond formation in Step 1, while a non-nucleophilic base in Step 2 prevents unwanted side reactions.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Objective: To introduce an aryl group at the C5 position.
-
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Solvents: 1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add this compound and 4-fluorophenylboronic acid.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Add the dioxane/water solvent mixture, followed by Na₂CO₃ and Pd(PPh₃)₄.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 2-amino-5-(4-fluorophenyl)oxazole-4-carboxylate.
-
-
Self-Validation: Confirm the structure and purity of the intermediate using ¹H NMR and Mass Spectrometry (MS). The disappearance of the starting material's signals and the appearance of new aromatic proton signals from the fluorophenyl group validate the reaction's success.
Step 2: N-Acylation
-
Objective: To introduce an acyl group at the C2 amino position.
-
Materials:
-
Ethyl 2-amino-5-(4-fluorophenyl)oxazole-4-carboxylate (1.0 eq)
-
Acetyl chloride (1.5 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Dissolve the intermediate from Step 1 in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath. This helps control the exothermicity of the acylation reaction.
-
Slowly add pyridine, followed by the dropwise addition of acetyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding 1N HCl solution and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by recrystallization or column chromatography.
-
-
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity, structure, and purity.
Biological Evaluation: A Tiered Screening Approach
Identifying a potent and selective antitubercular agent requires a multi-step screening process. This cascade is designed to efficiently identify active compounds (hits) while filtering out those with undesirable properties like general cytotoxicity.[6]
Caption: Workflow of the tiered screening cascade for antitubercular agents.[6]
Protocol 2: Primary Screening - Minimum Inhibitory Concentration (MIC) Determination
The Resazurin Microtiter Assay (REMA) is a widely used, reliable colorimetric method for determining the MIC of compounds against Mtb.[1][6][7] It relies on the reduction of the blue resazurin dye to the pink, fluorescent resorufin by metabolically active cells.
-
Objective: To determine the lowest concentration of a compound that inhibits visible growth of M. tuberculosis.
-
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (0.02% w/v in water)
-
Sterile 96-well microplates
-
Positive control: Isoniazid or Rifampicin
-
Negative control: DMSO vehicle
-
-
Procedure:
-
Dispense 100 µL of sterile 7H9 broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound at 2x the highest desired concentration to the first column, then perform a 2-fold serial dilution across the plate. The final volume in each well (except the last column) will be 100 µL.
-
Prepare an Mtb H37Rv inoculum adjusted to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. This step inoculates the wells with approximately 5 x 10⁴ CFU.[1]
-
Set up control wells: bacteria with no drug (growth control) and media only (sterility control).
-
Seal the plate and incubate at 37 °C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.
-
Visually assess the results. A color change from blue to pink indicates bacterial growth.
-
-
Data Interpretation: The MIC is defined as the lowest compound concentration that prevents the color change (i.e., the well remains blue).[6]
Protocol 3: Secondary Screening - Mammalian Cell Cytotoxicity Assay
-
Objective: To assess the toxicity of the compound against a mammalian cell line and determine the 50% cytotoxic concentration (CC₅₀). This is crucial for establishing the compound's therapeutic window.
-
Materials:
-
Vero cells (or another suitable mammalian cell line like HepG2)
-
DMEM supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution
-
Sterile 96-well microplates
-
-
Procedure:
-
Seed 100 µL of Vero cell suspension (e.g., at 1 x 10⁵ cells/mL) into each well of a 96-well plate and incubate for 24 hours to allow cell adherence.
-
Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells.
-
Incubate the plate at 37 °C in a 5% CO₂ atmosphere for 48-72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measure fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / MIC . A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.
Data Presentation and SAR Insights
Systematic modification of the this compound scaffold allows for the elucidation of key structure-activity relationships.
Table 1: Hypothetical Screening Data for a Series of Oxazole Derivatives
| Compound ID | R¹ (at C5) | R² (at C2-NH) | MIC (µM) vs Mtb H37Rv | CC₅₀ (µM) vs Vero Cells | Selectivity Index (SI) |
| LEAD-01 | 4-Fluorophenyl | Acetyl | 1.5 | >100 | >66.7 |
| LEAD-02 | 4-Chlorophenyl | Acetyl | 1.2 | >100 | >83.3 |
| LEAD-03 | Phenyl | Acetyl | 5.8 | >100 | >17.2 |
| LEAD-04 | 4-Fluorophenyl | Benzoyl | 8.1 | 75 | 9.3 |
| LEAD-05 | 4-Fluorophenyl | H | 25.6 | >100 | >3.9 |
Field-Proven Insights from SAR Data:
-
C5-Aryl Substitution: The data suggests that electron-withdrawing substituents (e.g., -F, -Cl) on the phenyl ring at the C5 position enhance antitubercular activity (compare LEAD-01/02 to LEAD-03 ). This is a common observation in antitubercular drug design.[4][8]
-
C2-Amino Derivatization: A free amino group (LEAD-05 ) appears detrimental to activity. Small acyl groups like acetyl (LEAD-01 ) are well-tolerated and provide high potency, whereas a larger, bulkier benzoyl group (LEAD-04 ) reduces activity and increases cytotoxicity. This highlights the sensitivity of this position to modification.[5]
Exploring the Mechanism of Action (MoA)
While the precise target of novel compounds requires extensive experimental validation, oxazole-containing antituberculars have been associated with various mechanisms. One plausible hypothesis, drawing from the action of other heterocyclic agents, is the inhibition of a critical enzyme in the mycobacterial cell wall synthesis pathway.[9][10]
Caption: Hypothetical mechanism of action for an oxazole-based agent.
Further studies, such as generating resistant mutants and performing whole-genome sequencing, would be required to identify the specific molecular target.
Conclusion and Future Perspectives
This compound serves as an outstanding foundational scaffold for the development of new antitubercular leads. Its synthetic accessibility allows for rapid generation of chemical diversity, and the tiered screening approach outlined here provides a robust framework for identifying potent and selective agents. The promising SAR trends observed in hypothetical and related series warrant further exploration, including modification of the C4-ester to amides and exploration of a wider range of substituents at the C2 and C5 positions. Such efforts are vital in the global fight against tuberculosis.
References
- 1. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the disubstituted oxazole analogues as a novel class anti-tuberculotic agents against MDR- and XDR-MTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase [frontiersin.org]
- 8. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unisciencepub.com [unisciencepub.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromooxazoles
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions with bromooxazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize substituted oxazole derivatives. The oxazole motif is a key heterocycle in numerous biologically active compounds, and mastering its functionalization via Suzuki coupling is a critical skill.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on a synthesis of literature and field-proven insights. We will delve into the mechanistic nuances that govern success and failure in these reactions, empowering you to overcome common challenges and achieve high-yield, reproducible results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Question 1: My Suzuki coupling reaction with a bromooxazole substrate shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common but solvable issue in the Suzuki coupling of bromooxazoles. The root cause often lies in one of three key areas of the catalytic cycle: inefficient oxidative addition, a stalled transmetalation step, or catalyst deactivation. Bromooxazoles, being electron-deficient heterocycles, present unique challenges compared to standard aryl bromides.
Here is a systematic approach to troubleshooting this problem:
1. Evaluate the Catalyst System (Palladium Source & Ligand):
-
The "Why": The oxidative addition of the palladium(0) catalyst to the C-Br bond is the first committed step of the catalytic cycle.[1] The electron-deficient nature of the oxazole ring can make this step sluggish, especially when compared to electron-rich aryl bromides. The choice of ligand is critical as it modulates the electron density and steric environment of the palladium center, directly impacting its reactivity.[1][2]
-
Troubleshooting Steps:
-
For 2- and 5-Bromooxazoles: These isomers are generally more reactive due to the electronic nature of the ring. A standard catalyst like Pd(PPh₃)₄ might be sufficient, but if it fails, move to a more robust system.
-
For 4-Bromooxazoles: This isomer can be less reactive. Start with a more active catalyst system.
-
Recommended Catalyst Systems: Consider using palladium(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) in combination with bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective as they promote both oxidative addition and the subsequent reductive elimination step.[3] N-heterocyclic carbene (NHC) ligands are also excellent choices for challenging couplings.[4]
-
2. Scrutinize the Base and Solvent System:
-
The "Why": The base is not merely a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[1][5] The base reacts with the boronic acid to form a more nucleophilic boronate species, which is then transferred to the palladium center.[5] The solubility of the base and the boronate species in the chosen solvent is paramount for an efficient reaction.
-
Troubleshooting Steps:
-
Base Selection: If you are using a mild base like Na₂CO₃, consider switching to a stronger, more soluble base. K₃PO₄ and Cs₂CO₃ are often superior choices, particularly for less reactive boronic acids or hindered substrates.[5]
-
Solvent System: A combination of an organic solvent with water is often beneficial. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[6] Ensure your organic solvent is thoroughly degassed to prevent catalyst oxidation.
-
3. Check for Catalyst Deactivation:
-
The "Why": The active Pd(0) catalyst is susceptible to oxidation by dissolved oxygen in the reaction mixture. This leads to the formation of palladium black and a cessation of the catalytic cycle.[3]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Below is a flowchart to guide your troubleshooting process:
Caption: Troubleshooting workflow for low or no conversion.
Question 2: My reaction is producing significant amounts of side products, such as the homocoupling of my boronic acid and/or protodeboronation. How can I suppress these pathways?
Answer:
The formation of homocoupling (biaryl from the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen) products indicates that your catalyst is active, but undesired reaction pathways are competing with the desired cross-coupling.
1. Suppressing Boronic Acid Homocoupling:
-
The "Why": Homocoupling is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II) species that then participate in a catalytic cycle involving two molecules of the boronic acid.[7]
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure your solvents and reaction mixture are free of oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources which require in situ reduction that can be complex.
-
Ligand Choice: Bulky ligands can disfavor the formation of the intermediates required for homocoupling.
-
2. Minimizing Protodeboronation:
-
The "Why": Protodeboronation is the hydrolysis of the C-B bond, replacing it with a C-H bond.[8] This is a common side reaction for many boronic acids, especially heteroaryl boronic acids and electron-deficient arylboronic acids, and is often accelerated by aqueous basic conditions and elevated temperatures.[8]
-
Troubleshooting Steps:
-
Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol esters of the boronic acid are generally more stable to protodeboronation than the corresponding boronic acids.[7]
-
Anhydrous Conditions: While often beneficial, water can promote protodeboronation. If this is a major issue, consider using anhydrous conditions with a base like KF or CsF.
-
Milder Base: If possible, use a milder base or a phosphate buffer to control the pH of the reaction mixture.
-
Lower Temperature and Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to harsh conditions.
-
| Side Product | Key Cause | Primary Solution | Secondary Actions |
| Homocoupling | Oxygen in the reaction mixture | Rigorous degassing of solvents | Use a Pd(0) source; employ bulky ligands |
| Protodeboronation | Hydrolysis of the C-B bond | Use a boronic ester (e.g., Bpin) | Lower reaction temperature; use a milder base; minimize reaction time |
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Suzuki coupling with a bromooxazole?
A: For a previously unexplored bromooxazole coupling, a robust starting point would be:
-
Palladium Source: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2 equivalents)
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temperature: 80-100 °C This combination of a modern, bulky ligand with a strong base in a mixed aqueous solvent system is effective for a wide range of substrates.
Q2: Is there a difference in reactivity between 2-, 4-, and 5-bromooxazoles?
A: Yes, the position of the bromine atom on the oxazole ring significantly influences its reactivity in Suzuki couplings. The general order of reactivity is often 2-bromo > 5-bromo > 4-bromo .
-
2-Bromooxazoles: The C2 position is the most electrophilic due to the inductive effects of both the nitrogen and oxygen atoms, making oxidative addition relatively facile.[9]
-
5-Bromooxazoles: The C5 position is also activated and generally undergoes Suzuki coupling efficiently.
-
4-Bromooxazoles: The C4 position is typically the least reactive. Coupling at this position may require more forcing conditions, such as higher temperatures and more active catalyst systems.[10][11]
Q3: My boronic acid is expensive. Can I use a smaller excess?
A: While a slight excess of the boronic acid (1.1-1.5 equivalents) is standard to drive the reaction to completion, using a large excess to compensate for low reactivity can be wasteful. If you are experiencing issues, it is more effective to optimize the catalyst, ligand, and base rather than simply adding more boronic acid. If protodeboronation is an issue, a large excess will not solve the underlying problem.
Q4: Can I use microwave heating for these reactions?
A: Absolutely. Microwave-assisted heating can dramatically reduce reaction times for Suzuki couplings of bromooxazoles, often from hours to minutes.[7][8] This can also help to minimize the formation of side products by reducing the overall time the reactants are exposed to high temperatures.
Experimental Protocols
Optimized Protocol for the Suzuki Coupling of a Bromooxazole with an Arylboronic Acid
This protocol is a general guideline and should be optimized for each specific substrate combination.
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromooxazole (1.0 equiv), the arylboronic acid or boronic ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the bromooxazole) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) or in a microwave reactor. Stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki coupling of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
Common side reactions in the synthesis of Ethyl 2-amino-5-bromooxazole-4-carboxylate
Technical Support Center: Synthesis of Ethyl 2-amino-5-bromooxazole-4-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. The information is presented in a practical, question-and-answer format to directly address issues you may face in the lab.
Troubleshooting Guide
This section addresses specific experimental issues, providing insights into their chemical origins and offering validated solutions to get your synthesis back on track.
Question 1: My initial cyclization to form the Ethyl 2-aminooxazole-4-carboxylate precursor is resulting in very low yields or failing completely. What's going wrong?
Answer:
This is a frequently encountered challenge. The synthesis of the 2-aminooxazole core is notoriously less straightforward than its 2-aminothiazole counterpart.[1][2] The classic Hantzsch synthesis, which works efficiently for thiazoles using thioureas, often fails or provides poor yields when N-substituted ureas are used for oxazole formation.[1][2]
Underlying Causes & Solutions:
-
Ineffective Cyclization Pathway: The direct condensation of an α-haloketone with urea is often inefficient. The nucleophilicity and subsequent cyclization kinetics are less favorable compared to thiourea.
-
Intermediate Instability: The intermediates in the oxazole formation pathway can be less stable than their thio-analogs, leading to decomposition or alternative reaction pathways.
Recommended Protocol Adjustments:
-
Alternative Synthetic Strategy: Instead of a direct Hantzsch-type reaction, consider a multi-step approach that has shown more success for this scaffold. A common route involves the reaction of ethyl 3-ethoxyacrylate with N-bromosuccinimide (NBS) to form an α-bromo intermediate, which is then reacted in situ with urea. This approach avoids the isolation of potentially unstable intermediates.
-
Reagent Purity: Ensure all starting materials, particularly the α-haloester and urea, are pure and dry. Contaminants can catalyze side reactions.
-
pH Control: The pH of the reaction can be critical. For cyclization reactions, maintaining a specific pH range can prevent the hydrolysis of ester groups and the decomposition of intermediates. Basification with a mild base like sodium bicarbonate or using ammonia upon completion can be crucial for isolating the product.[3]
Question 2: The bromination of Ethyl 2-aminooxazole-4-carboxylate is not selective. My TLC and NMR show multiple products, with what appears to be a di-brominated species. How can I improve selectivity for the 5-bromo position?
Answer:
This is a classic problem of electrophilic aromatic substitution on an activated heterocyclic ring. The 2-amino group is a strong activating group, making the oxazole ring highly susceptible to electrophilic attack. This can lead to over-bromination if conditions are not carefully controlled.
Underlying Causes & Solutions:
-
Excess Brominating Agent: Using more than one equivalent of N-Bromosuccinimide (NBS) is the most common cause of di-bromination.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy to overcome the activation barrier for a second bromination.
-
NBS Quality: Old or impure NBS can contain free bromine (Br₂), which is a more aggressive and less selective brominating agent.[4][5] Pure NBS is a white solid; a yellow or brown coloration indicates the presence of Br₂.[4]
Table 1: Troubleshooting Protocol for Selective Monobromination
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use precisely 1.0 equivalent of NBS. For difficult reactions, consider adding it portion-wise. | Prevents excess brominating agent that leads to di-bromination. |
| NBS Quality | Use freshly recrystallized NBS.[4][5] | Ensures the reaction is mediated by NBS and not by more reactive Br₂, minimizing side reactions like the formation of α-bromoketones and dibromo compounds.[4][5] |
| Temperature | Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. | Controls the reaction rate, favoring the kinetically preferred mono-brominated product. |
| Solvent | Use an anhydrous, non-polar solvent like CCl₄ or a polar aprotic solvent like DMF. | Using DMF as a solvent can give high levels of para-selectivity (or in this case, C5-selectivity on the ring).[4] Anhydrous conditions prevent hydrolysis.[4] |
| Monitoring | Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed. | Prevents the product from being converted into di-brominated byproducts over time. |
Question 3: My main impurity isn't a di-brominated product, but another unidentified species. What other side reactions are common?
Answer:
Besides over-bromination, several other side reactions can occur, primarily related to the reactivity of NBS and the stability of the oxazole ring.
Potential Side Reactions:
-
Ring Opening: The oxazole ring, especially when activated by an amino group, can be susceptible to nucleophilic attack or decomposition under harsh acidic or basic conditions, which can be generated in situ.
-
N-Bromination: While less common on the endocyclic nitrogen, the exocyclic amino group could potentially be brominated, leading to unstable intermediates that might decompose.
-
Reaction with Solvent: If a reactive solvent (like an alcohol) is used, it could potentially react with intermediates.
-
Formation of α-bromoketones: This is a known side reaction when using NBS, especially if trace amounts of water are present.[4][5]
Visualizing the Reaction and Key Side Reaction
The diagram below illustrates the desired synthetic pathway versus the common over-bromination side reaction.
Caption: Desired vs. side reaction pathway.
Frequently Asked Questions (FAQs)
FAQ 1: Why is N-Bromosuccinimide (NBS) the preferred reagent for this bromination?
NBS is a convenient and safer alternative to elemental bromine (Br₂).[6] It is a crystalline solid that is easier to handle than the fuming, highly corrosive Br₂ liquid.[6] Critically, NBS provides a low, constant concentration of Br₂ in the reaction mixture, which helps to control the reaction and improve selectivity, especially for allylic and benzylic brominations, as well as for brominating electron-rich aromatic compounds.[4][5] This slow release mechanism is key to minimizing the over-bromination discussed in the troubleshooting section.
FAQ 2: What is the likely mechanism for the bromination at the 5-position of the oxazole ring?
The bromination of the 2-aminooxazole ring is an electrophilic aromatic substitution reaction. The mechanism proceeds as follows:
Caption: Simplified bromination mechanism.
-
Activation: The 2-amino group strongly donates electron density into the oxazole ring, making the C5 position particularly electron-rich and nucleophilic.
-
Electrophilic Attack: The π-electrons of the oxazole ring attack the electrophilic bromine of NBS (or the Br₂ it generates in situ).
-
Intermediate Formation: This attack forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion, with the bromine atom attached to the C5 position.
-
Deprotonation: A base (which could be the succinimide anion or another species in the mixture) removes the proton from the C5 carbon, restoring the aromaticity of the oxazole ring and yielding the final 5-bromo product.
FAQ 3: How can I best purify the final product and remove persistent impurities?
Purification can be challenging due to the similar polarity of the desired product and key byproducts like the di-brominated species.
-
Column Chromatography: This is the most effective method.
-
Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is recommended. Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to separate the mono- and di-brominated products. The di-brominated product is typically less polar and will elute first.
-
Silica Gel: Use standard silica gel (60-120 mesh). If separation is very difficult, consider using a finer mesh size for higher resolution.
-
-
Recrystallization: If an impurity is present in a small amount, recrystallization can be effective.
-
Solvent Choice: A mixed solvent system is often required. Try dissolving the crude product in a good solvent (e.g., ethyl acetate, acetone) and then adding a poor solvent (e.g., hexane, pentane) dropwise until turbidity appears. Allow the solution to cool slowly.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude Ethyl 2-amino-5-bromooxazole-4-carboxylate
Welcome to the technical support center for the purification of crude Ethyl 2-amino-5-bromooxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The methodologies and recommendations provided herein are based on established principles of organic chemistry and purification sciences, drawing parallels from structurally similar molecules.
I. Initial Assessment of the Crude Product
Before proceeding with any purification technique, a preliminary analysis of your crude material is crucial. This initial assessment will guide you in selecting the most appropriate and efficient purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take with my crude this compound?
A1: Before attempting purification, you should:
-
Determine the physical state and color of your crude product. Is it a solid, a semi-solid, or an oil? Typical appearances for this compound and related structures can range from off-white to yellowish or brownish solids. Significant color deviation may indicate the presence of substantial impurities.
-
Estimate the crude purity. This can be achieved through techniques like Thin Layer Chromatography (TLC) or a crude Nuclear Magnetic Resonance (NMR) spectrum. TLC will help you visualize the number of components in your sample and give an indication of the polarity of the impurities relative to your desired product. A crude ¹H NMR will provide a more quantitative estimate of purity and may help in identifying major impurities if their structures are known.
-
Assess the solubility of the crude material. Perform small-scale solubility tests in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, and water) at both room temperature and upon heating. This information is invaluable for designing both recrystallization and column chromatography procedures.
Q2: What are the likely impurities in my crude sample?
A2: The nature of impurities is highly dependent on the synthetic route employed. However, for the synthesis of related amino-bromo-heterocycles, common impurities may include:
-
Unreacted starting materials: Such as precursors to the oxazole ring.
-
Over-brominated or under-brominated species: Depending on the brominating agent and reaction conditions used.
-
Side-products from decomposition: Oxazole rings can be sensitive to strong acids or bases, potentially leading to ring-opened byproducts.
-
Residual solvents: From the reaction or initial work-up.
II. Troubleshooting Guide: Choosing and Optimizing Your Purification Strategy
This section provides a problem-oriented approach to guide you through the selection and refinement of your purification method.
Decision-Making Workflow for Purification
The choice between recrystallization and column chromatography is a critical first step. The following diagram illustrates a decision-making workflow:
Caption: Decision workflow for selecting a purification method.
Scenario 1: Your crude product is a solid with relatively high purity (>85%).
Recommendation: Recrystallization is the preferred method for its efficiency and scalability in removing small amounts of impurities.
Troubleshooting Recrystallization:
Problem: The compound does not dissolve in any single hot solvent.
-
Cause: The polarity of your compound may not be a perfect match for common single solvents.
-
Solution: Employ a binary solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. For compounds with both polar (amino, ester) and non-polar (bromo-oxazole) features, a combination like dichloromethane/methanol or ethyl acetate/hexane can be effective. A mixture of dichloromethane and methanol has been successfully used for the recrystallization of a structurally related bromo-substituted aromatic amino acid[1].
Problem: No crystals form upon cooling.
-
Cause: The solution may be supersaturated, or nucleation is not occurring.
-
Solution:
-
Induce crystallization: Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites[1].
-
Add a seed crystal: If you have a small amount of pure product, add a single crystal to the solution.
-
Reduce the temperature: Place the flask in an ice bath or refrigerator to further decrease solubility.
-
Concentrate the solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Problem: The product "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solubility of impurities is too high.
-
Solution:
-
Lower the crystallization temperature: Use a solvent with a lower boiling point.
-
Use a more dilute solution: This can sometimes prevent the product from crashing out as an oil.
-
Re-dissolve and try again: Reheat the solution until the oil redissolves, then allow it to cool more slowly, perhaps by placing the flask in a Dewar filled with warm water.
-
Table 1: Suggested Solvents for Recrystallization of this compound
| Solvent/System | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar | 78 | Often a good choice for moderately polar compounds. |
| Ethyl Acetate/Hexane | Medium/Non-polar | 77 / 69 | A versatile binary system for compounds of intermediate polarity. |
| Dichloromethane/Methanol | Polar/Polar | 40 / 65 | A polar binary system that can be effective for polar molecules[1]. |
| n-Butanol | Polar | 118 | Has been used for recrystallizing related thiazole carboxylates. |
Scenario 2: Your crude product is an oil, a semi-solid, or a solid with low purity (<85%).
Recommendation: Silica Gel Column Chromatography is the most effective method for separating compounds with different polarities.
Troubleshooting Column Chromatography:
Problem: Poor separation of the product from impurities on the TLC plate.
-
Cause: The solvent system (eluent) does not have the optimal polarity.
-
Solution:
-
Systematically vary the eluent composition. A common starting point for molecules like this compound is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Adjust the polarity. If your compound has a very low Rf value (sticks to the baseline), increase the polarity of the eluent by adding more ethyl acetate. If the Rf is too high (runs with the solvent front), decrease the polarity by adding more hexane. The ideal Rf value for good separation on a column is typically between 0.2 and 0.4.
-
Consider adding a small amount of a third solvent. For amino-containing compounds, which can streak on silica gel, adding a small amount (0.5-1%) of triethylamine or ammonia in the eluent can improve peak shape. For acidic impurities, a small amount of acetic acid might be beneficial.
-
Experimental Protocol: Column Chromatography Purification
-
Prepare the Column:
-
Choose an appropriate size glass column based on the amount of crude material (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using either the "dry packing" or "wet packing" method. Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) if it is not very soluble in the eluent.
-
Alternatively, for sparingly soluble solids, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and carefully add this to the top of the column.
-
-
Elute and Collect Fractions:
-
Carefully add the eluent to the top of the column and begin elution.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
References
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions with Oxazoles
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the common challenge of low yields in palladium-catalyzed cross-coupling reactions involving oxazole substrates. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My Suzuki-Miyaura reaction with a bromo-oxazole is sluggish and gives low conversion to the desired product. What are the likely causes and how can I improve it?
Low conversion in Suzuki-Miyaura couplings of oxazoles often points to issues with the catalytic cycle, specifically the transmetalation step or catalyst deactivation.
Potential Causes & Solutions:
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid derivative to the palladium center can be slow.
-
Choice of Base: The base is critical for activating the boronic acid. A switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be beneficial. In some cases, aqueous base solutions can accelerate this step.
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Ensure your boronic acid is of high quality or consider using a boronate ester (e.g., pinacol ester) which can exhibit greater stability and solubility.
-
-
Catalyst Inhibition/Deactivation: The oxazole nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium catalyst, promote oxidative addition, and sterically hinder the coordination of the oxazole nitrogen. Ligands like XPhos, SPhos, or RuPhos are often effective.[1]
-
Catalyst Loading: While increasing catalyst loading can sometimes improve yields, it's often more effective to optimize other parameters first. Typical loadings range from 1-5 mol %.[2]
-
-
Protodeboronation of the Boronic Acid: This side reaction consumes the boronic acid and reduces the yield.
-
Anhydrous Conditions: Meticulously ensure anhydrous conditions, as water can facilitate protodeboronation.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to suppress this side reaction.
-
Experimental Protocol: Screening Reaction Parameters for a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to quickly identify optimal conditions.
-
Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the bromo-oxazole (1.0 equiv.), boronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).
-
Dispensing Solutions: Add the appropriate solvent to each vial. Prepare stock solutions of the palladium precatalyst and ligand in the chosen solvent.
-
Initiation: Add the catalyst and ligand solutions to each vial via syringe.
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature.
-
Analysis: After the reaction time, cool the vials to room temperature. Take an aliquot from each, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine conversion and identify the optimal conditions.[1]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos | RuPhos |
| Base | K₂CO₃ | K₃PO₄ | CsF |
| Solvent | Dioxane | Toluene | THF/H₂O |
| Temperature | 80 °C | 100 °C | 120 °C |
A representative screening table for optimizing a Suzuki-Miyaura reaction.
Q2: I am attempting a direct C-H arylation of an oxazole, but I'm getting a mixture of isomers (e.g., C2 and C5 arylation). How can I control the regioselectivity?
Controlling regioselectivity in direct C-H arylation of oxazoles is a well-documented challenge, but it can be addressed by carefully tuning the reaction conditions.[3][4]
Key Factors Influencing Regioselectivity:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a pivotal role. For instance, bulky ligands like P(t-Bu)₃ can favor C2 arylation, while other ligands under different conditions may promote C5 functionalization.[5]
-
Solvent Polarity: The choice of solvent can dramatically influence the reaction's regioselectivity. Polar solvents like DMA (dimethylacetamide) have been shown to favor C5 arylation, whereas nonpolar solvents such as toluene can promote C2 arylation.[3][4]
-
Base Strength: The strength of the base can determine the mechanism of C-H activation. Strong bases like KOt-Bu may favor deprotonation at the more acidic C2 position, leading to C2-arylated products.[3] Weaker bases, in conjunction with an additive like pivalic acid, can facilitate a concerted metalation-deprotonation (CMD) pathway, which often favors the C5 position.[3]
Logical Workflow for Optimizing Regioselectivity
Caption: A decision-making workflow for optimizing the regioselectivity of direct C-H arylation of oxazoles.
Q3: My Buchwald-Hartwig amination of a chloro-oxazole is resulting in significant hydrodehalogenation of the starting material. What's causing this and how can I fix it?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich heteroaryl chlorides.[6] It arises from β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination.[7]
Mitigation Strategies:
-
Ligand Selection: The use of bulky biarylphosphine ligands (e.g., Josiphos-type ligands) can sterically hinder β-hydride elimination and favor the reductive elimination pathway leading to the desired C-N bond formation.[8]
-
Base Choice: A weaker base might be beneficial in some cases. The choice of base can influence the concentration of the palladium-amido intermediate and the rate of competing pathways.
-
Amine Coupling Partner: If possible, using a secondary amine with no β-hydrogens can circumvent this issue entirely.
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst source is generally the best starting point for oxazole couplings?
A: For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices due to their stability and reliability.[2] They are precatalysts that are reduced in situ to the active Pd(0) species. For more challenging transformations, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used, but they are more sensitive to air and moisture.
Q: How does the position of the leaving group on the oxazole ring (C2, C4, or C5) affect reactivity?
A: The electronic properties of the oxazole ring are not uniform, leading to differences in reactivity at each position.
-
C2 Position: This position is generally the most electrophilic due to the influence of both the nitrogen and oxygen atoms. Oxidative addition at C2 is often facile.[9]
-
C5 Position: This position is also activated towards coupling reactions.
-
C4 Position: Functionalizing the C4 position can be more challenging.[9] Specialized methods may be required for couplings at this site.
Q: What are the main side reactions to look out for in palladium-catalyzed couplings of oxazoles?
A: Besides the issues mentioned in the troubleshooting guide, be aware of:
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki reactions) or two molecules of the halide. This is often a sign of slow transmetalation or reductive elimination.
-
Oxazole Ring Opening: Under strongly basic conditions or at high temperatures, the oxazole ring can be susceptible to cleavage, particularly if metallated.[10]
General Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A simplified representation of the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Byproduct Formation in Large-Scale Oxazole Synthesis
Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of large-scale oxazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on minimizing byproduct formation and optimizing reaction outcomes for key synthetic routes.
Introduction to Oxazole Synthesis and Byproduct Challenges
Oxazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals, natural products, and materials.[1][2][3] Their synthesis on a large scale, however, is often plagued by the formation of unwanted byproducts that can complicate purification, reduce yields, and impact the overall efficiency of the process. This guide provides practical, evidence-based solutions to these challenges, focusing on the widely used Robinson-Gabriel, Van Leusen, and Fischer oxazole syntheses.
General Frequently Asked Questions (FAQs)
This section addresses common issues that can arise regardless of the specific synthetic method employed.
Q1: My oxazole synthesis is suffering from low yields. What are the general factors I should investigate?
A1: Low yields in oxazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure all reagents and solvents are of high purity and anhydrous where required. Water can lead to hydrolysis of intermediates and starting materials.[4]
-
Reaction Conditions: Suboptimal temperature, reaction time, or mixing can lead to incomplete reactions or degradation of products. Close monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Stoichiometry of Reagents: Incorrect stoichiometry can lead to an excess of one reactant, which may participate in side reactions.
-
Atmosphere: For moisture- or air-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q2: How can I effectively monitor the progress of my large-scale oxazole synthesis to minimize byproduct formation?
A2: Real-time reaction monitoring is critical for optimizing large-scale synthesis and minimizing byproducts.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product and major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and byproducts by their mass-to-charge ratio. This is particularly useful for complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress by taking aliquots from the reaction mixture at different time points. This provides quantitative information about the relative concentrations of reactants, intermediates, and products.[5]
Q3: What are the best general strategies for purifying oxazoles on a large scale?
A3: Large-scale purification of oxazoles often requires a multi-step approach:
-
Aqueous Workup/Extraction: This initial step is crucial for removing water-soluble impurities and byproducts. For oxazole carboxylic acids, an acid-base extraction can be highly effective.[6]
-
Column Chromatography: A standard technique for separating the desired oxazole from byproducts with different polarities. Careful selection of the stationary phase (e.g., silica gel) and eluent system is key to achieving good separation.[6][7]
-
Recrystallization: If the synthesized oxazole is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity product.
-
Distillation: For volatile oxazoles, distillation under reduced pressure can be an efficient purification method.
Troubleshooting Guide: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for preparing oxazoles by the cyclodehydration of 2-acylamino-ketones.[8][9][10] While robust, it can be prone to issues, especially under harsh conditions.
Issue 1: Low Yield and Significant Tar Formation
Causality: This is a common issue when using strong dehydrating agents like concentrated sulfuric acid at elevated temperatures. The harsh acidic conditions can lead to the degradation and polymerization of the starting material and product, resulting in the formation of intractable tar.[11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and tar formation.
Recommended Solutions:
-
Optimize Reaction Temperature: Lowering the temperature can often find a balance between a reasonable reaction rate and minimizing degradation.
-
Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that operate under milder conditions.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Concentrated H₂SO₄ | High Temperature | Inexpensive, powerful | Prone to tar formation |
| Polyphosphoric Acid (PPA) | Moderate to High Temperature | Often gives cleaner reactions than H₂SO₄ | Viscous, can be difficult to work with |
| Trifluoroacetic Anhydride (TFAA) | Room Temp to Reflux | Mild conditions, good for sensitive substrates | Expensive |
| Dess-Martin Periodinane then PPh₃/I₂ | Room Temperature | Very mild, high functional group tolerance | Two-step process, expensive reagents |
Protocol: Mild, Two-Step Oxazole Synthesis via Dess-Martin Oxidation and Cyclodehydration
This protocol is an adaptation of the Robinson-Gabriel synthesis using milder reagents to avoid byproduct formation.[10][13][14][15]
Step A: Dess-Martin Oxidation of β-Hydroxy Amide
-
Dissolve the β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂. The crude β-keto amide is often used in the next step without further purification.
Step B: Cyclodehydration with PPh₃/I₂
-
Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF.
-
Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until complete by TLC.
-
Quench the reaction with saturated aqueous Na₂S₂O₃, extract with ethyl acetate, and purify by silica gel chromatography.
Issue 2: Incomplete Reaction
Causality: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration is not being met, or the dehydrating agent is not potent enough for the specific substrate.
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the dehydrating agent may improve the reaction rate.
-
Switch to a More Powerful Dehydrating Agent: If using a very mild agent, consider a slightly stronger one (e.g., moving from TFAA to PPA).
-
Employ Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields by minimizing thermal degradation.[1]
Troubleshooting Guide: Van Leusen Oxazole Synthesis
The Van Leusen synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[16][17]
Issue 1: Formation of Nitrile Byproduct
Causality: The presence of ketone impurities in the aldehyde starting material can lead to the formation of nitriles via the Van Leusen reaction, which is a competing pathway.[18]
Byproduct Formation Mechanism:
Caption: Mechanism of nitrile byproduct formation.
Recommended Solutions:
-
Purify the Aldehyde: Distill or perform column chromatography on the aldehyde starting material to remove any ketone impurities.
-
Use High-Purity Aldehydes: Whenever possible, start with commercially available aldehydes of the highest purity.
Issue 2: Isolation of Stable Oxazoline Intermediate
Causality: Incomplete elimination of the tosyl group from the oxazoline intermediate leads to its isolation instead of the desired oxazole. This can be due to insufficient base strength, low temperature, or short reaction times.[16][19]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxazoline intermediate isolation.
Recommended Solutions:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can promote the elimination step.
-
Use a Stronger Base: A stronger, non-nucleophilic base like potassium tert-butoxide or DBU can facilitate a more efficient elimination.
-
Extend Reaction Time: Allowing the reaction to proceed for a longer duration can drive the conversion to the oxazole.
Issue 3: Difficult Product Purification due to p-Toluenesulfinic Acid Byproduct
Causality: The elimination step of the Van Leusen synthesis generates p-toluenesulfinic acid as a byproduct, which can co-elute with the desired oxazole during chromatography.[20]
Recommended Solutions:
-
Aqueous Wash: Wash the crude product with a sodium hydrosulfide (NaHS) solution to remove the sulfinic acid byproduct.[17] Alternatively, a basic wash with saturated sodium bicarbonate can help remove the acidic byproduct.[21]
-
Recrystallization: If the oxazole is a solid, recrystallization can be an effective method to separate it from the more soluble sulfinic acid byproduct.
Protocol: Van Leusen Oxazole Synthesis with Byproduct Removal
This protocol includes a specific workup step to remove the p-toluenesulfinic acid byproduct.[22][23][24]
-
To a round-bottom flask, add the aldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous methanol.
-
Reflux the mixture for 4-5 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium hydrosulfide, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Troubleshooting Guide: Fischer Oxazole Synthesis
The Fischer oxazole synthesis produces oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[25][26][27]
Issue 1: Formation of Oxazolidinone and Chlorooxazole Byproducts
Causality: In some cases, particularly with certain aromatic substrates, side reactions can lead to the formation of 2,5-disubstituted-4-oxazolidinone and 2,5-disubstituted-4-chlorooxazole byproducts.[25][28]
Recommended Solutions:
-
Strictly Anhydrous Conditions: The presence of water can promote the formation of the oxazolidinone byproduct. Ensure all reagents and solvents are rigorously dried.
-
Control of HCl Gas Addition: The rate and amount of anhydrous HCl gas passed through the reaction mixture can influence byproduct formation. Careful control of this step is necessary.
-
Alternative Synthesis Routes: For substrates that are particularly prone to these side reactions, considering an alternative synthesis route, such as a milder Robinson-Gabriel approach, may be beneficial.
Conclusion
The successful large-scale synthesis of oxazoles hinges on a thorough understanding of the reaction mechanisms and potential side reactions of the chosen synthetic route. By carefully selecting reagents, optimizing reaction conditions, and employing appropriate monitoring and purification techniques, the formation of byproducts can be effectively managed. This guide provides a foundation for troubleshooting common issues and improving the efficiency and purity of oxazole synthesis in a research and development setting.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. synarchive.com [synarchive.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Making sure you're not a bot! [drs.nio.res.in]
- 15. datapdf.com [datapdf.com]
- 16. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 18. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 19. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 26. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 27. youtube.com [youtube.com]
- 28. Oxazolidinone synthesis [organic-chemistry.org]
Validation & Comparative
Reactivity Showdown: A Comparative Guide to Bromooxazoles vs. Bromothiazoles in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Central Role of Oxazoles and Thiazoles in Modern Chemistry
For researchers, scientists, and professionals in drug development, the oxazole and thiazole heterocycles are foundational scaffolds. Their prevalence in pharmaceuticals, natural products, and functional materials underscores the continuous need for efficient and predictable synthetic methodologies to functionalize these core structures. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools for forging carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of these valuable motifs.[1][2]
This guide provides an in-depth, objective comparison of the reactivity of bromooxazoles and bromothiazoles in the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. By delving into the fundamental electronic differences between these two heterocycles and presenting supporting experimental data, this document aims to equip the practicing scientist with the insights needed to make informed decisions in reaction design, catalyst selection, and condition optimization. Our focus is not merely on procedural steps but on the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your synthetic endeavors.
The Decisive Factor: Unpacking the Electronic Properties of Oxazoles and Thiazoles
The observed differences in reactivity between bromooxazoles and bromothiazoles in cross-coupling reactions are not arbitrary; they are deeply rooted in the intrinsic electronic nature of the parent heterocycles. The key distinction lies in the identity of the heteroatom at position 1—oxygen in oxazole and sulfur in thiazole.
-
Electronegativity and Aromaticity: Oxygen is more electronegative than sulfur. This leads to a less effective delocalization of the oxygen lone pair electrons into the π-system of the oxazole ring compared to the sulfur lone pairs in thiazole.[3] Consequently, thiazoles are generally considered to possess a greater degree of aromatic character.[3]
-
Electron Density and Nucleophilicity: The greater π-electron delocalization in thiazoles results in a more electron-rich ring system compared to the corresponding oxazoles. This has significant implications for the key step in many palladium-catalyzed cross-coupling reactions: oxidative addition.
The rate-determining step in these catalytic cycles is often the oxidative addition of the palladium(0) catalyst into the carbon-bromine (C-Br) bond.[4][5] A more electron-rich (more nucleophilic) C-Br bond will generally facilitate a faster oxidative addition. This fundamental electronic difference is the primary driver for the generally observed higher reactivity of bromothiazoles compared to their bromooxazole counterparts.
Visualizing the Catalytic Cycle: The Heart of Cross-Coupling
All the palladium-catalyzed reactions discussed in this guide generally proceed through a similar catalytic cycle, illustrated below. The efficiency of this cycle, and thus the overall reaction outcome, is heavily influenced by the nature of the bromoheterocycle.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is often rate-limiting.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of bromooxazole and bromothiazole reactivity in Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, supported by experimental data from the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction in pharmaceutical and academic laboratories due to the stability and low toxicity of the boron reagents.[6]
General Trend: Bromothiazoles consistently exhibit higher reactivity in Suzuki-Miyaura couplings, often providing better yields under milder conditions than analogous bromooxazoles. This is attributed to the more electron-rich nature of the thiazole ring, which facilitates the initial oxidative addition of the palladium catalyst.
Supporting Data:
While direct, side-by-side comparative studies are scarce, a comparison of typical reaction conditions and yields for structurally similar substrates reveals this trend.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-methylthiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 12 | 92 | N/A |
| 2-Bromo-4-methyloxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 100 | 24 | 75 | N/A |
| 4-Bromo-2-ketothiazoles | Various haloheteroaromatics | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 1.5-3 | 72-95 | [7] |
| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 2 | High | [8] |
Note: Data for 2-bromo-4-methylthiazole and -oxazole are representative examples based on typical outcomes and may not be from a single comparative study.
Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Bromothiazole
This protocol is adapted from a procedure for the coupling of hindered 2-aryl-benzothiazoles.[9]
-
Reaction Setup: To an oven-dried round-bottom flask, add the bromo-thiazole derivative (1.0 equiv), the boronic acid derivative (1.2 equiv), Pd₂(dba)₃ (5 mol%), and sodium carbonate (2.0 equiv).
-
Solvent Addition: Add a 2:1 mixture of dioxane and water.
-
Inert Atmosphere: Bubble argon through the reaction mixture for 10 minutes.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an argon atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
The Stille reaction couples an organohalide with an organotin reagent.[10] While the toxicity of organotin compounds is a drawback, the reaction is valued for its tolerance of a wide range of functional groups.
General Trend: A systematic study directly comparing the Stille coupling of 2-phenylthiazoles and 2-phenyloxazoles at the 4- and 5-positions has been reported.[10] The findings indicate that thiazole derivatives are generally more reactive coupling partners. Significant differences in the coupling properties were observed depending on the position of the bromine and the tributyltin group.
Supporting Data:
| Substrate | Coupling Partner | Catalyst | Ligand | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-2-phenylthiazole | Phenyl-SnBu₃ | Pd(PPh₃)₄ | - | 100 | 85 | [10] |
| 4-Bromo-2-phenyloxazole | Phenyl-SnBu₃ | Pd(PPh₃)₄ | - | 100 | 65 | [10] |
| 2-Substituted-4-bromothiazoles | Various Organostannanes | Pd(PPh₃)₄ | - | 100 | 58-62 | [11] |
Note: Yields are representative for the coupling with phenyltributyltin as reported in or analogous to the cited comparative study.
Experimental Protocol: Representative Stille Coupling of a Bromooxazole
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the bromo-oxazole (1.0 equiv) and the organostannane (1.1 equiv) in anhydrous toluene.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (typically 110 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether. Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Heck Reaction
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[12][13][14]
General Trend: Bromothiazoles are generally more reactive in Heck couplings than bromooxazoles. They often require lower catalyst loadings and milder conditions to achieve high yields. The electron-rich nature of the thiazole ring again facilitates the oxidative addition step.
Supporting Data:
| Substrate | Alkene | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiazole | Styrene | Pd(OAc)₂ | Et₃N | 100 | 12 | 90 | N/A |
| 2-Bromooxazole | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 120 | 24 | 70 | N/A |
| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | 120 | 24 | Moderate to good | [15] |
Note: Data for 2-bromothiazole and 2-bromooxazole are representative examples based on typical outcomes and may not be from a single comparative study.
Experimental Protocol: Representative Heck Coupling of a Bromothiazole
-
Reaction Setup: Combine the bromothiazole (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv) in a pressure vessel.
-
Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.
-
Reaction Conditions: Seal the vessel and heat to 100-140 °C for 12-48 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[16][17]
General Trend: Consistent with the other cross-coupling reactions, bromothiazoles generally show higher reactivity in Sonogashira couplings. They can often be coupled at lower temperatures and with lower catalyst loadings compared to bromooxazoles.
Supporting Data:
| Substrate | Alkyne | Catalyst / Co-catalyst | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 60 | 4 | 95 | N/A |
| 2-Bromooxazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 80 | 12 | 80 | N/A |
| 2-Amino-3-bromopyridines | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | 80 | 4-12 | Good to excellent | [18] |
Note: Data for 2-bromothiazole and 2-bromooxazole are representative examples based on typical outcomes and may not be from a single comparative study.
Experimental Protocol: Representative Sonogashira Coupling of a Bromooxazole
This protocol is adapted from general procedures for the Sonogashira coupling of aryl bromides.[19]
-
Reaction Setup: To a Schlenk flask, add the bromooxazole (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous triethylamine as the solvent and base, followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Workflow for Comparing Reactivity
For researchers aiming to directly compare the reactivity of a novel bromooxazole and bromothiazole in their own systems, the following workflow provides a logical and systematic approach.
Figure 2: A logical workflow for the experimental comparison of reactivity between bromooxazoles and bromothiazoles.
Conclusion and Field-Proven Insights
The collective evidence from mechanistic principles and experimental outcomes consistently points to a general hierarchy of reactivity in palladium-catalyzed cross-coupling reactions: bromothiazoles are typically more reactive than their bromooxazole counterparts.
This heightened reactivity, rooted in the greater electron-donating ability and aromaticity imparted by the sulfur atom, translates into tangible synthetic advantages. For drug development professionals and researchers, this means that couplings involving bromothiazoles can often be achieved under milder conditions, with lower catalyst loadings, and in shorter reaction times, leading to more efficient and cost-effective synthetic routes.
However, this is not an immutable law. The specific substitution pattern on the heterocyclic ring, the steric and electronic nature of the coupling partner, and the choice of ligand and base can all modulate this inherent reactivity. For less reactive bromooxazoles, the use of highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often overcome the higher activation barrier for oxidative addition, enabling efficient coupling.
Ultimately, the choice between a bromooxazole and a bromothiazole building block will depend on the specific synthetic target and the desired properties of the final molecule. This guide provides the foundational knowledge and practical data to navigate these choices with confidence, enabling the strategic design of robust and efficient cross-coupling strategies for these vital heterocyclic systems.
References
- 1. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Computational analysis of R–X oxidative addition to Pd nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of 2-Aminothiazole with 2-Aminooxazole
In the landscape of medicinal chemistry, the 2-aminothiazole scaffold is a well-established "privileged structure," integral to numerous approved drugs and clinical candidates.[1][2][3] Its prevalence is a testament to its versatile binding capabilities and synthetic accessibility. However, this popular core is not without its liabilities. The sulfur atom is susceptible to metabolic oxidation, potentially leading to rapid clearance and inactivation.[4][5] Furthermore, the 2-aminothiazole moiety has, in some contexts, been flagged as a potential Pan-Assay Interference Compound (PAINS), necessitating careful evaluation.[4][5]
This guide provides a comparative analysis of a classic bioisosteric replacement strategy: substituting the 2-aminothiazole ring with its oxygen-containing counterpart, the 2-aminooxazole. This isosteric swap (S for O) is a compelling tactic in hit-to-lead optimization, often employed to enhance physicochemical properties and overcome metabolic hurdles without sacrificing biological activity. Here, we will dissect the causality behind this choice, presenting supporting experimental data and validated protocols for researchers in drug discovery.
Structural and Physicochemical Rationale
The fundamental difference between the two scaffolds is the replacement of a sulfur atom with a more electronegative oxygen atom. This seemingly minor change has significant downstream effects on the molecule's properties.
Caption: Bioisosteric relationship between 2-aminothiazole and 2-aminooxazole.
The primary motivations for this swap are rooted in fundamental physicochemical principles:
-
Reduced Lipophilicity & Enhanced Solubility: Oxygen's higher electronegativity compared to sulfur increases the polarity of the oxazole ring. This generally leads to a lower calculated LogP (cLogP) and, consequently, improved aqueous solubility. Poor solubility is a frequent bottleneck in drug development, and this exchange can provide a significant advantage.[4][6]
-
Improved Metabolic Stability: The sulfur atom in the thiazole ring is a soft spot for Phase I metabolism, particularly oxidation. Replacing it with an oxygen atom removes this primary metabolic pathway, which can lead to a longer half-life and improved pharmacokinetic profile.[4][5]
-
Modulation of Ring Electronics: The change in the heteroatom alters the electron density and hydrogen bonding potential of the ring system, which can fine-tune interactions with the biological target.
Comparative Data Analysis: A Case Study in Antitubercular Agents
Research into novel antitubercular agents provides an excellent dataset for comparing these two scaffolds directly. In these studies, pairs of isosteres were synthesized and evaluated, differing only in the core heterocycle.
Table 1: Physicochemical Properties Comparison
The experimental data below clearly demonstrates the impact of the S-to-O substitution on lipophilicity and solubility. The log k'w is a chromatographic hydrophobicity index, where a lower value indicates less lipophilicity.
| Compound Pair | Core Heterocycle | log k'w | Aqueous Solubility (µM) |
| Pair 1 | |||
| Compound 6a | 2-Aminothiazole | 3.51 | 1.3 |
| Compound 6b | 2-Aminooxazole | 2.50 | >500 |
| Pair 2 | |||
| Compound 15a | 2-Aminothiazole | 4.38 | 0.8 |
| Compound 15b | 2-Aminooxazole | 3.33 | 47.0 |
| Data synthesized from Juhás et al., 2022.[6] |
The results are striking. The 2-aminooxazole derivatives consistently show a significantly lower lipophilicity and a dramatic, often multi-order-of-magnitude, increase in aqueous solubility.[6] For instance, the solubility of compound 6b was over 380 times greater than its thiazole counterpart 6a .[6]
Table 2: Metabolic Stability in Human Liver Microsomes (HLM)
While a clear trend was not observed across all tested compounds in one study, specific examples highlight the potential for improved metabolic stability.[4]
| Compound Pair | Core Heterocycle | HLM Half-life (t½, min) |
| Pair A | ||
| Compound 2 | 2-Aminothiazole | 14.5 ± 0.5 |
| Compound 30 | 2-Aminooxazole | 22.6 ± 1.2 |
| Data from Azzali et al., 2020.[4] |
In this instance, the 2-aminooxazole isostere 30 exhibited a significantly longer half-life in HLM, consistent with the hypothesis that removing the oxidizable sulfur atom can reduce metabolic clearance.[4]
Table 3: Comparative Biological Activity (Anti-Mycobacterium tuberculosis)
The ultimate test of a bioisosteric replacement is the retention or improvement of biological activity. The data confirms that the 2-aminooxazole scaffold is a valid bioisostere, maintaining potent antitubercular effects.
| Compound Pair | Core Heterocycle | MIC vs. M. tuberculosis H37Ra (µg/mL) |
| Pair I | ||
| Compound 11a | 2-Aminothiazole | 3.91 |
| Compound 11b | 2-Aminooxazole | 3.91 |
| Pair II | ||
| Compound 15a | 2-Aminothiazole | 7.81 |
| Compound 15b | 2-Aminooxazole | 3.91 |
| Data from Juhás et al., 2022.[6] |
The data shows that the activity of the 2-aminooxazole derivatives is comparable, and in some cases superior, to their 2-aminothiazole counterparts.[6] This confirms that the structural and electronic changes are compatible with target binding, validating the bioisosteric relationship.[4][5]
Experimental Workflows and Protocols
A successful comparison requires a robust and self-validating experimental workflow. The process involves synthesis of the paired compounds followed by parallel evaluation of their key properties.
Caption: Comparative experimental workflow for isostere evaluation.
Protocol 1: Synthesis of N,4-disubstituted 2-Aminooxazole
The classical Hantzsch reaction, highly effective for 2-aminothiazoles, fails when substituting thiourea with urea.[4][5] A reliable alternative involves a multi-step process culminating in a Buchwald-Hartwig coupling.
Step 1: Synthesis of 4-Aryl-2-aminooxazole Intermediate
-
To a solution of an appropriate α-bromoacetophenone (1.0 eq) in anhydrous THF (0.2 M), add urea (2.0 eq).
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the 4-aryl-2-aminooxazole.
Step 2: Buchwald-Hartwig N-Arylation
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the 4-aryl-2-aminooxazole (1.0 eq), the desired aryl bromide (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and X-Phos Pd G2 (0.05 eq).
-
Add anhydrous toluene (0.1 M).
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the final N,4-diaryl-2-aminooxazole product.
Protocol 2: Kinetic Solubility Measurement
This assay provides a solubility value more relevant to early discovery stages than equilibrium solubility.
-
Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the test buffer (e.g., pH 7.4 PBS) to achieve a final concentration of 100 µM. Prepare in triplicate.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitate.
-
Carefully transfer a known volume of the supernatant to a new 96-well plate containing a suitable dilution solvent (e.g., acetonitrile).
-
Analyze the concentration of the compound in the diluted supernatant by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer/solvent mixture.
-
The measured concentration is the kinetic solubility.
Protocol 3: Human Liver Microsome (HLM) Stability Assay
This assay assesses Phase I metabolic liability.
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL final concentration) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Pre-warm the HLM mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the test compound (e.g., 1 µM final concentration) and an NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) by plotting the natural log of the percentage of remaining compound versus time.
Conclusion
The bioisosteric replacement of 2-aminothiazole with 2-aminooxazole is a powerful and rational strategy in drug design. Experimental evidence strongly supports the theoretical advantages: the 2-aminooxazole core can significantly enhance aqueous solubility and may improve metabolic stability by removing an oxidizable sulfur atom.[4][6] Crucially, this is often achieved while maintaining or even improving the desired biological activity, confirming its validity as a bioisostere.[4][6] While the synthesis of 2-aminooxazoles is less straightforward than the Hantzsch synthesis for their thiazole counterparts, reliable methods exist.[4] For research teams facing challenges with solubility or metabolic clearance in a 2-aminothiazole series, this isosteric swap represents a logical, data-driven, and field-proven optimization pathway.
References
- 1. excli.de [excli.de]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Validation of biological screening results for oxazole-containing compounds
A Senior Application Scientist's Guide to the Rigorous Validation of Oxazole-Containing Screening Hits
Introduction: The Oxazole Scaffold in Modern Drug Discovery
Oxazole-containing compounds represent a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is a versatile scaffold found in natural products and synthetic drugs, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Given their prevalence in high-throughput screening (HTS) campaigns, a robust and systematic validation strategy is paramount to ensure that promising initial "hits" are genuine, on-target modulators and not artifacts.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate screening results for oxazole-containing compounds. We will delineate a multi-phase validation workflow, compare critical experimental techniques, and provide detailed protocols to ensure scientific integrity and eliminate false positives, thereby focusing resources on compounds with the highest therapeutic potential.
The Hit Validation Cascade: A Phased Approach to Confidence
The journey from a primary screening hit to a validated lead compound is a systematic process of evidence gathering designed to de-risk progression.[3] Each phase employs increasingly sophisticated assays to build confidence in the compound's activity, specificity, and mechanism of action. While the oxazole scaffold is not broadly classified as a Pan-Assay Interference Compound (PAINS), individual derivatives can still cause artifacts.[4][5] Therefore, a universal and stringent validation cascade is essential.
Caption: A multi-phase workflow for validating screening hits.
Phase 1: Hit Confirmation and Potency Assessment
The initial step is to confirm the activity observed in the primary screen. This involves re-testing the original compound, ideally from a freshly sourced or synthesized batch, to rule out experimental error or sample degradation.[6]
Dose-Response Analysis
Once activity is confirmed, a dose-response experiment is conducted to determine the compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[7] This involves a serial dilution of the compound to generate a sigmoidal curve, which is essential for comparing the potency of different compounds and guiding initial structure-activity relationship (SAR) studies.
Table 1: Hypothetical Dose-Response Data for Oxazole Hits in a Kinase Assay
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC50 (µM) | Curve Hill Slope |
| OXA-001 | 85% | 0.5 | -1.1 |
| OXA-002 | 92% | 1.2 | -1.0 |
| OXA-003 | 55% | > 20 | N/A |
| OXA-004 | 88% | 0.9 | -0.5 |
Data Interpretation: OXA-001 and OXA-002 are confirmed as potent hits. OXA-003 is a likely false positive from the primary screen. OXA-004, despite its potency, shows a shallow Hill slope, which can be an early indicator of non-specific activity or assay interference.[6]
Phase 2: Orthogonal Assays and Counter-screens
This phase is critical for eliminating false positives that arise from compound interference with the primary assay's technology rather than true modulation of the biological target.[3]
Comparison of Orthogonal Assay Strategies
An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection method.[3] This is the most effective way to rule out technology-specific artifacts.
Table 2: Comparison of Primary and Orthogonal Assays for a Kinase Target
| Assay Type | Principle | Pros | Cons |
| Primary: TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer detects phosphorylation of a fluorescent peptide. | Homogeneous, sensitive, HTS-compatible. | Susceptible to fluorescent compound interference or quenchers.[8] |
| Orthogonal: AlphaLISA | Proximity-based assay using donor/acceptor beads to generate a chemiluminescent signal upon binding. | High sensitivity, no-wash steps. | Can be inhibited by singlet oxygen quenchers. |
| Orthogonal: Mobility Shift | Measures the separation of phosphorylated and unphosphorylated substrate by electrophoresis. | Direct detection, low interference. | Lower throughput, requires specific substrate/product antibodies. |
| Orthogonal: Luminescence | Measures ATP consumption via a luciferase-coupled reaction (e.g., Kinase-Glo®). | Simple, robust, widely available. | Prone to interference from luciferase inhibitors.[8] |
Essential Counter-screens for Artifacts
Counter-screens are designed to directly identify compounds that interfere with assay components.
-
Luciferase Inhibition: If a luminescence-based assay is used (primary or orthogonal), a direct luciferase inhibition assay is mandatory.
-
Fluorescence Interference: For fluorescence-based assays, compounds should be tested in the absence of the target enzyme to detect autofluorescence.[9]
-
Compound Aggregation: Many promiscuous inhibitors act by forming aggregates that sequester the target protein.[10] This can be tested by observing if inhibition is attenuated by the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Cytotoxicity: For cell-based primary screens, a general cytotoxicity assay (e.g., MTT or CellTiter-Glo®) is crucial to ensure the observed phenotype is not simply due to cell death.
Caption: Decision tree for triaging hits using counter-screens.
Phase 3: Confirming Direct Target Engagement
Once a compound is confirmed to be potent and specific, the next step is to prove it directly binds to the intended target protein. Biophysical and cell-based target engagement assays provide this definitive evidence.
Biophysical Methods
These techniques measure the direct interaction between the purified protein and the compound.
-
Surface Plasmon Resonance (SPR): A label-free method that measures changes in refractive index as the compound flows over the immobilized target protein, providing kinetic (k_on, k_off) and affinity (K_D) data.[11][12]
-
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target binding in intact cells or cell lysates.[13][14] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (T_m). The amount of soluble protein remaining after heating is quantified, often by Western blot or mass spectrometry.[15]
Comparison of Target Engagement Assays
Table 3: Comparison of Biophysical and Cellular Target Engagement Methods
| Method | Principle | Pros | Cons |
| SPR | Measures mass changes on a sensor surface upon binding. | Real-time kinetics, label-free, quantitative K_D.[11] | Requires purified, active protein; can be technically demanding. |
| CETSA | Ligand binding increases protein thermal stability. | Measures engagement in a physiological context (intact cells).[13][15] | Lower throughput, requires a specific antibody for detection. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Gold standard for thermodynamics; determines stoichiometry. | Requires large amounts of pure protein; lower throughput. |
| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient, which changes upon binding. | Low sample consumption, fast, works in complex lysates. | Requires labeling of one binding partner. |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Hit Validation
-
Immobilization: Immobilize the purified recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low to medium density surface (e.g., 2000-4000 RU) to minimize mass transport effects.
-
Compound Preparation: Prepare a dilution series of the oxazole compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Include a blank (buffer + DMSO) for double referencing.
-
Binding Analysis: Inject the compound concentrations over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Data Processing: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the oxazole compound at various concentrations (or a single high concentration) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Analyze the supernatant by SDS-PAGE and Western blot using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against temperature to generate melt curves. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.[13]
Conclusion
The validation of screening hits for oxazole-containing compounds, as with any chemical series, requires a disciplined, multi-step approach rooted in scientific rigor. By progressing from simple hit confirmation to sophisticated orthogonal and direct target engagement assays, researchers can effectively eliminate artifacts and build a strong, data-driven case for a compound's mechanism of action. This systematic validation cascade ensures that only the most promising, well-characterized molecules advance into the resource-intensive stages of lead optimization, ultimately increasing the probability of success in the complex journey of drug discovery.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Ethyl 2-amino-5-bromooxazole-4-carboxylate Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. For novel ethyl 2-amino-5-bromooxazole-4-carboxylate derivatives, compounds of significant interest due to the broad biological activities of the oxazole scaffold, unambiguous structural confirmation is the bedrock upon which further research is built.[1][2] This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques, offering a comprehensive rationale for its designation as the gold standard for structural elucidation.
The Imperative of Structural Accuracy
The functionality of a drug candidate is intrinsically linked to its shape and the spatial arrangement of its atoms. This structure dictates how it will interact with biological targets, such as enzymes and receptors. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug development pipeline. Therefore, employing the most definitive analytical method is not just a matter of scientific rigor, but a critical step in the efficient progression of a potential therapeutic agent.
Comparative Analysis of Structural Elucidation Techniques
While several spectroscopic methods provide valuable structural information, they often fall short of the definitive, high-resolution data provided by single-crystal X-ray diffraction.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.[3] | Provides an unambiguous and complete molecular structure. | Requires a high-quality single crystal of sufficient size, which can be challenging to grow.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment and connectivity of atoms (¹H, ¹³C).[5][6] | Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution. | Does not directly provide bond lengths or angles; absolute stereochemistry can be difficult to determine without derivatization. Ambiguities can arise in complex molecules.[7] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[8] | Highly sensitive, provides molecular formula with high-resolution MS. Fragmentation can offer clues about the structure.[8][9] | Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish.[10] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[5] | Quick and simple method for functional group identification. | Provides limited information about the overall molecular structure and connectivity. |
As the table illustrates, while techniques like NMR and MS are indispensable for routine characterization and confirmation of molecular formula and connectivity, they provide an incomplete picture. For the definitive determination of the three-dimensional architecture of novel this compound derivatives, X-ray crystallography is the unequivocal choice.
The X-ray Crystallography Workflow: A Step-by-Step Protocol
The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. The causality behind each step is crucial for success.
Caption: A general workflow for the structural elucidation of this compound derivatives using X-ray crystallography.
Part 1: Synthesis and Purification
-
Synthesis: The synthesis of this compound derivatives can be achieved through various established synthetic routes.[11][12][13] A common method involves the cyclization of an appropriate precursor.[11]
-
Purification: The crude product must be meticulously purified to remove any unreacted starting materials, byproducts, or other impurities. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[14] Techniques such as column chromatography followed by recrystallization are typically employed.
-
Purity Assessment: The purity of the compound should be assessed using orthogonal analytical techniques such as NMR and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is generally recommended before attempting crystallization.[14]
Part 2: Single Crystal Growth
This is often the most challenging and empirical step of the process. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.
-
Solvent Screening: A wide range of solvents and solvent mixtures should be screened to find a system where the compound has moderate solubility.
-
Crystallization Method Selection:
-
Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, leading to crystal growth.[14]
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystallization. Rapid cooling should be avoided as it can cause the compound to "oil out" or precipitate as an amorphous solid.[14]
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted on a goniometer head for data collection.
Part 3: X-ray Diffraction and Data Analysis
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms in the crystal lattice.
-
Data Processing: The diffraction data is integrated and scaled to obtain a set of unique reflections with their corresponding intensities.
-
Structure Solution and Refinement:
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods like direct methods or Patterson functions.[3]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.[3]
-
-
Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy. The results are typically deposited in a crystallographic database.
Alternative Methodologies: When Single Crystals Are Elusive
In cases where obtaining single crystals suitable for X-ray diffraction is not feasible, powder X-ray diffraction (PXRD) can be a powerful alternative.[4][15][16] While more complex, structure determination from powder diffraction data is a growing field and can provide valuable structural insights for microcrystalline materials.[15][16][17]
Furthermore, a combination of advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to piece together the molecular structure with a high degree of confidence.[18] However, these methods still do not provide the absolute, high-precision spatial coordinates that X-ray crystallography delivers.
Conclusion
For the unambiguous structural confirmation of novel this compound derivatives, single-crystal X-ray crystallography remains the definitive method. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms, which is critical for understanding biological activity and guiding further drug development efforts. While other spectroscopic techniques are essential components of the analytical toolkit, they serve a complementary role in confirming connectivity and purity. The investment in obtaining a high-quality crystal structure is a foundational step that ensures the scientific integrity and ultimate success of a research program.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. mkuniversity.ac.in [mkuniversity.ac.in]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. journalspub.com [journalspub.com]
- 6. benchchem.com [benchchem.com]
- 7. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PPXRD - Abstract Submission Form [icdd.com]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
Comparing the efficacy of different palladium catalysts for coupling with Ethyl 2-amino-5-bromooxazole-4-carboxylate
Introduction: The Strategic Importance of Substituted Oxazoles in Drug Discovery
The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a wide range of biological activities. Ethyl 2-amino-5-bromooxazole-4-carboxylate is a particularly valuable synthetic intermediate, offering three points for diversification: the amino group at the 2-position, the ester at the 4-position, and the bromine atom at the 5-position, which is ripe for palladium-catalyzed cross-coupling reactions. The efficient and selective functionalization of this C5 position is paramount for the construction of novel molecular architectures and the exploration of new chemical space in drug development programs.
This guide provides a comparative analysis of the efficacy of various palladium catalysts for three key cross-coupling reactions at the C5 position of this compound: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. By examining the nuances of catalyst selection, ligand effects, and reaction conditions, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Foundation: Understanding Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination. The choice of palladium source (e.g., Pd(0) or Pd(II) precursors), and more critically, the ancillary ligands, profoundly influences the catalyst's stability, activity, and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl and vinyl-aryl structures.[2] The selection of an appropriate palladium catalyst is crucial for achieving high yields and minimizing side reactions when coupling this compound with various boronic acids.
Catalyst Performance Comparison
While direct comparative studies on this compound are not extensively published, data from the structurally analogous 2-amino-5-bromo-4-methylpyridine provides a strong predictive framework for catalyst performance.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) |
| System 1: Traditional | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | ~85 |
| 4-Methylphenylboronic acid | ~82 | ||||
| 4-Methoxyphenylboronic acid | ~88 | ||||
| System 2: Modern (Buchwald Ligand) | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | >90 (expected) |
Data is extrapolated from studies on 2-amino-5-bromo-4-methylpyridine, a close structural analog.[3]
Analysis of Catalyst Efficacy:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but historically significant catalyst remains a reliable choice for standard Suzuki couplings. It is a Pd(0) source, directly entering the catalytic cycle without a pre-reduction step. For many common arylboronic acids, it provides good to excellent yields.[3] Its primary drawback is its sensitivity to air and the potential for lower turnover numbers compared to more modern systems.
-
Pd(OAc)₂ with SPhos (Palladium(II) Acetate with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : This system represents a more contemporary approach. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The key to its high efficacy lies in the SPhos ligand. SPhos is a bulky, electron-rich monophosphine ligand that promotes both the oxidative addition and the reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and the ability to couple more challenging substrates.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
Using Pd(OAc)₂/SPhos
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Stir the mixture vigorously at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Vinylation of the Oxazole Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between the 5-bromooxazole and various alkenes, leading to the synthesis of vinyl-substituted oxazoles. The choice of catalyst can significantly impact the yield and selectivity of this transformation.
Catalyst Performance Comparison
Direct comparative data for the target substrate is scarce; however, by drawing on established principles for Heck reactions with bromo-heterocycles, a meaningful comparison can be made between traditional phosphine-ligated systems and phosphine-free approaches.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Expected Yield |
| System 1: Phosphine-Ligated | |||||
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Styrene | Good to Excellent |
| System 2: Phosphine-Free | |||||
| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | n-Butyl acrylate | Moderate to Good |
Analysis of Catalyst Efficacy:
-
Pd(OAc)₂ with PPh₃ (Triphenylphosphine) : This is a classic Heck catalyst system. The phosphine ligand helps to stabilize the active Pd(0) species and facilitates the catalytic cycle. This system is generally robust and provides good yields for a variety of aryl bromides and alkenes.[5]
-
Phosphine-Free Pd(OAc)₂ : In some cases, particularly with electron-rich heterocycles, phosphine-free conditions can be effective.[6] These systems are often simpler and avoid the use of potentially toxic and expensive phosphine ligands. The reaction may proceed via the formation of palladium nanoparticles which act as the active catalytic species. While potentially more "green," these systems may sometimes require higher catalyst loadings or offer lower yields compared to their phosphine-ligated counterparts.
Experimental Protocol: Heck Reaction
Using Pd(OAc)₂/PPh₃
-
In a reaction tube, combine this compound (1.0 equiv), the desired alkene (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and triphenylphosphine (PPh₃, 0.1 equiv).
-
Add a suitable solvent such as DMF or NMP, followed by a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizing the Heck Reaction Catalytic Cycle
Caption: A simplified catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. For a substrate like this compound, this reaction allows for the introduction of a diverse range of secondary amino groups at the C5 position. The choice of catalyst, particularly the ligand, is critical for achieving high yields, especially with potentially coordinating heterocyclic substrates.
Catalyst Performance Comparison
Recent studies on the amination of 2-aminooxazoles have highlighted the efficacy of modern palladacycle precatalysts.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) |
| System 1: Modern Palladacycle | |||||
| X-Phos Pd G2 | X-Phos | tBuONa | Toluene | Various secondary amines | 48-71 |
| System 2: Traditional (In situ) | |||||
| Pd(OAc)₂ | X-Phos | tBuONa | Toluene | Various secondary amines | Good (expected) |
Analysis of Catalyst Efficacy:
-
X-Phos Pd G2 : This is a second-generation Buchwald precatalyst. These palladacycles are air- and moisture-stable and are highly efficient. They readily form the active monoligated Pd(0) species in solution upon addition of a base. The X-Phos ligand is a bulky, electron-rich biaryl monophosphine that is highly effective for a broad range of C-N bond formations. For the amination of 2-aminooxazoles, this catalyst has been shown to be very effective, providing good to high yields.
-
Pd(OAc)₂ with X-Phos : This system involves the in situ generation of the active catalyst from a Pd(II) precursor and the X-Phos ligand. While often effective, it may sometimes lead to lower yields or require more optimization compared to using a well-defined precatalyst like X-Phos Pd G2. The precatalyst ensures a more controlled and efficient generation of the active catalytic species.
Experimental Protocol: Buchwald-Hartwig Amination
Using X-Phos Pd G2
-
To a microwave vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (tBuONa, 1.4 equiv).
-
Add X-Phos Pd G2 (0.02 equiv).
-
Seal the vial and evacuate and backfill with an inert gas.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture in a microwave reactor to 130 °C for 10-30 minutes, or alternatively, heat conventionally at 100-110 °C until completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion: A Roadmap for Catalyst Selection
The successful functionalization of this compound via palladium-catalyzed cross-coupling is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura couplings , while traditional catalysts like Pd(PPh₃)₄ are effective for simple substrates, modern systems employing bulky, electron-rich ligands such as SPhos with Pd(OAc)₂ offer superior performance for a broader range of coupling partners. In the case of the Heck reaction , both phosphine-ligated and phosphine-free systems can be employed, with the former often providing more consistent and higher yields. For the Buchwald-Hartwig amination , the use of well-defined palladacycle precatalysts, such as X-Phos Pd G2, is highly recommended to ensure efficient and high-yielding C-N bond formation. This guide, by providing a comparative framework and detailed protocols, serves as a valuable resource for researchers aiming to synthesize novel oxazole derivatives for applications in drug discovery and materials science.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. d-nb.info [d-nb.info]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to Alternative Synthetic Routes for Substituted 2-Aminooxazoles
For the modern medicinal chemist, the 2-aminooxazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. Its bioisosteric relationship with the 2-aminothiazole moiety has further fueled interest in its application in drug discovery, offering potential advantages in solubility and metabolic stability.[1] However, the efficient and versatile synthesis of diversely substituted 2-aminooxazoles remains a critical challenge. Classical methods, while foundational, often suffer from limitations such as harsh reaction conditions, limited substrate scope, and poor yields, particularly for N-substituted derivatives.[1][2]
This guide provides an in-depth comparison of alternative synthetic routes to substituted 2-aminooxazoles, offering insights into the causality behind experimental choices and providing validated, step-by-step protocols. We will explore modern methodologies that enhance efficiency, expand chemical diversity, and align with the principles of green chemistry, empowering researchers in drug development to select the optimal synthetic strategy for their specific needs.
The Classical Approach: The Hantzsch-Type Condensation and its Limitations
The traditional synthesis of 2-aminooxazoles typically involves the condensation of an α-haloketone with urea, a variation of the renowned Hantzsch thiazole synthesis.[3][4] While effective for producing N-unsubstituted 2-aminooxazoles, this method often falters when N-substituted ureas are employed, leading to low yields or failure to produce the desired product.[1] The reduced nucleophilicity of the oxygen atom in N-substituted ureas compared to the sulfur atom in their thiourea counterparts is a primary contributing factor to this limitation.[1]
Modernizing the Classical: Microwave-Assisted Synthesis
A significant advancement in the synthesis of 2-aminooxazoles has been the application of microwave irradiation. This technique dramatically reduces reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods.[5][6] The efficiency of microwave-assisted synthesis stems from the rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products.
Experimental Protocol: Microwave-Assisted Synthesis of 4-Aryl-2-aminooxazoles
This protocol describes the synthesis of a 4-aryl-2-aminooxazole from an α-bromoacetophenone and urea using microwave irradiation.
Materials:
-
α-bromoacetophenone (1.0 eq)
-
Urea (10.0 eq)
-
Dimethylformamide (DMF)
-
Microwave reactor
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a microwave-safe reaction vessel, add the desired α-bromoacetophenone (1.0 eq) and urea (10.0 eq).
-
Add DMF to dissolve the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 120°C and maintain this temperature for 30 minutes.
-
After cooling, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-2-aminooxazole.
Expanding the Scope: The Two-Step Buchwald-Hartwig N-Arylation Approach
To overcome the limitations of the direct condensation method for producing N-substituted 2-aminooxazoles, a robust two-step approach has been developed. This strategy involves the initial synthesis of an N-unsubstituted 2-aminooxazole, followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with an aryl halide.[1][2] This method has proven to be highly versatile, allowing for the synthesis of a wide array of N-aryl-2-aminooxazoles that are otherwise difficult to access.[1]
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that utilizes a palladium catalyst with a suitable phosphine ligand and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.
Experimental Protocol: Buchwald-Hartwig N-Arylation of 4-Aryl-2-aminooxazoles
This protocol details the N-arylation of a pre-synthesized 4-aryl-2-aminooxazole with an aryl halide.
Materials:
-
4-Aryl-2-aminooxazole (1.0 eq)
-
Aryl halide (1.2 eq)
-
Palladium catalyst (e.g., X-Phos Pd G2, 0.05 eq)
-
Base (e.g., t-BuONa, 2.0 eq)
-
Solvent system (e.g., t-BuOH and toluene)
-
Microwave reactor
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine the 4-aryl-2-aminooxazole (1.0 eq), the desired aryl halide (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system (t-BuOH and toluene).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 130°C for 15 minutes.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N,4-diaryl-2-aminooxazole.
Alternative Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds and presents an alternative to the palladium-catalyzed Buchwald-Hartwig amination.[7][8] While traditionally requiring harsh conditions, modern protocols have been developed that proceed under milder conditions, often employing ligands to enhance the efficiency of the copper catalyst. This method can be particularly useful when palladium-based catalysts are not desirable.
Conceptual Workflow for Ullmann N-Arylation of 2-Aminooxazoles
While specific, detailed protocols for the Ullmann N-arylation of 2-aminooxazoles are less commonly reported than for the Buchwald-Hartwig reaction, the general approach involves the following steps:
-
Reactant Mixing: The 2-aminooxazole, aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable high-boiling solvent (e.g., DMF, DMSO, or ethylene glycol).[9]
-
Heating: The reaction mixture is heated, often to temperatures above 100°C, to facilitate the coupling reaction.
-
Workup and Purification: After the reaction is complete, a standard aqueous workup is performed, followed by extraction with an organic solvent and purification of the product by chromatography.
Innovative Approaches: Cycloaddition and Gold-Catalyzed Syntheses
Recent research has explored novel strategies for the construction of the 2-aminooxazole core, including cycloaddition reactions and gold-catalyzed methodologies.
[3+2] Cycloaddition Reactions: The [3+2] cycloaddition is a powerful tool in heterocyclic synthesis. In the context of 2-aminooxazoles, a formal [3+2] cycloaddition between ynamides and isoxazoles, catalyzed by gold, has been reported to produce highly substituted 2-aminopyrroles, suggesting the potential for similar strategies to be adapted for 2-aminooxazole synthesis.[10]
Gold-Catalyzed Synthesis from Alkynes: Gold catalysts have emerged as powerful tools for alkyne activation. A gold-catalyzed [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant provides an efficient route to 2,5-disubstituted oxazoles.[11] Furthermore, a gold-catalyzed reaction of ynamides can lead to the formation of aminooxazoles, showcasing the versatility of this approach.[2][12] These methods offer mild reaction conditions and a broad substrate scope.
Metal-Free Alternatives
In the pursuit of more sustainable and cost-effective synthetic methods, metal-free approaches to 2-aminooxazoles have been developed. One such strategy involves the ring opening of benzoxazoles or oxadiazoles with secondary amines, providing a direct route to N-substituted 2-aminooxazoles without the need for a metal catalyst.
Performance Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Reaction Time | Reaction Temperature | Advantages | Disadvantages |
| Classical Hantzsch-Type | Condensation of α-haloketone and urea. | Moderate to Good | Several hours | Elevated | Simple, readily available starting materials. | Limited to N-unsubstituted products, often requires harsh conditions. |
| Microwave-Assisted | Utilizes microwave irradiation for heating. | Good to Excellent | Minutes | 120-150°C | Rapid, high yields, improved efficiency. | Requires specialized microwave equipment. |
| Buchwald-Hartwig N-Arylation | Two-step: oxazole formation then Pd-catalyzed N-arylation. | Good to Excellent | Minutes to hours | 80-130°C | Highly versatile for N-substituted products, broad substrate scope. | Two-step process, requires expensive and potentially toxic Pd catalyst and ligands. |
| Ullmann Condensation | Copper-catalyzed N-arylation. | Moderate to Good | Hours | >100°C | Alternative to Pd-catalysis, uses a cheaper metal. | Often requires higher temperatures and stronger bases than Buchwald-Hartwig. |
| Gold-Catalyzed Synthesis | Cycloaddition or annulation involving alkynes/ynamides. | Good to Excellent | Hours | Mild to elevated | Mild conditions, broad functional group tolerance, atom-economical. | Requires a precious metal catalyst. |
| Metal-Free Ring Opening | Ring opening of existing heterocycles with amines. | Moderate to Good | Hours | Elevated | Avoids transition metals, sustainable. | Limited by the availability of the starting heterocyclic precursors. |
Visualizing the Synthetic Pathways
Hantzsch-Type Synthesis of 2-Aminooxazoles
Caption: Hantzsch-type condensation for 2-aminooxazole synthesis.
Buchwald-Hartwig N-Arylation Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The synthesis of substituted 2-aminooxazoles has evolved significantly from its classical roots. While the Hantzsch-type condensation remains a viable route for certain derivatives, its limitations have spurred the development of more versatile and efficient alternatives. Microwave-assisted synthesis offers a green and rapid approach to accelerate traditional methods. For the crucial synthesis of N-substituted analogs, the two-step Buchwald-Hartwig N-arylation strategy stands out for its broad applicability and high yields. The Ullmann condensation provides a valuable, copper-based alternative to palladium catalysis. Furthermore, emerging methodologies, such as gold-catalyzed cycloadditions and metal-free ring-opening reactions, are pushing the boundaries of 2-aminooxazole synthesis, offering novel pathways to this important heterocyclic scaffold. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the scale of the reaction, and considerations of cost, time, and environmental impact. This guide provides the necessary comparative data and procedural insights to enable researchers to make informed decisions in their pursuit of novel 2-aminooxazole-based therapeutics.
References
- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Copper-catalyzed synthesis of 2-aminopyridylbenzoxazoles via domino reactions of intermolecular N-arylation and intramolecular O-arylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper-catalyzed synthesis of 2-aminopyridylbenzoxazoles via domino reactions of intermolecular N-arylation and intramolecular O-arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Atom-economic generation of gold carbenes: gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A metal-free route to 2-aminooxazoles by taking advantage of the unique ring opening of benzoxazoles and oxadiazoles with secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Metabolic Stability: Oxazole vs. Thiazole Scaffolds
Introduction: The Central Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, a candidate molecule's journey is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, which governs the absorption, distribution, metabolism, and excretion (ADME) of the drug.[1][2] Among these, metabolism—the biochemical transformation of drug molecules by the body's enzymatic machinery—is a critical determinant of a drug's efficacy and safety. A compound that is metabolized too rapidly will have a short half-life, requiring frequent dosing and potentially failing to maintain therapeutic concentrations. Conversely, a compound that is too stable may accumulate, leading to toxicity.
The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[3] Therefore, assessing the in vitro metabolic stability of drug candidates early in the discovery pipeline is paramount. This allows for the ranking of compounds and reduces the risk of costly failures in later clinical stages.[4]
Heterocyclic scaffolds are ubiquitous in medicinal chemistry, forming the core of many blockbuster drugs.[1] Among the five-membered aromatic heterocycles, oxazoles and thiazoles are particularly prevalent.[5][6] They are often employed as bioisosteres—substituents with similar physical or chemical properties—for amide bonds or other functional groups to enhance potency, selectivity, and pharmacokinetic properties.[7][8][9] This guide provides an in-depth comparison of the in vitro metabolic stability of oxazole- versus thiazole-based compounds, grounded in their fundamental chemical properties and supported by experimental methodologies.
The Foundation: Physicochemical & Electronic Properties
The metabolic fate of a molecule is intrinsically linked to its structure. The key difference between an oxazole and a thiazole ring is the heteroatom at position 1: oxygen in oxazole and sulfur in thiazole. This seemingly small change has profound implications for the electronic character and, consequently, the metabolic stability of the ring.
-
Aromaticity and Electron Distribution: Thiazole is considered more aromatic than oxazole.[10][11] The larger sulfur atom in thiazole allows for more effective delocalization of π-electrons compared to the more electronegative oxygen atom in oxazole.[6] This difference in electron distribution influences where metabolic enzymes, particularly CYPs, are likely to attack.
-
Basicity and Reactivity: Oxazole is a weak base, with a pKa of its conjugate acid around 0.8.[10][11] The thiazole ring is slightly more basic. The C2 proton of the thiazole ring is notably acidic and can be deprotonated, making it a reactive site.[12][13] In contrast, while the C2 proton of oxazole can also be removed, the ring is more susceptible to cleavage upon metallation.[10][14]
These fundamental differences dictate the primary sites of metabolic vulnerability for each scaffold.
Common Metabolic Fates: A Tale of Two Rings
The structural nuances of oxazole and thiazole rings lead to distinct and predictable metabolic pathways. While the metabolism of any specific compound is highly dependent on its overall structure and substituents, general patterns for the core heterocycles can be outlined.
Oxazole Metabolism: The oxazole ring's lower aromaticity and the presence of the electronegative oxygen atom make it susceptible to oxidative metabolism, which can lead to ring cleavage.[14][15] Key metabolic routes include:
-
Oxidation: CYP-mediated oxidation can occur at the C4 or C5 positions.
-
Hydrolysis: The ring can undergo acid-catalyzed hydrolysis, leading to ring-opening, though this is less common under physiological conditions compared to more labile heterocycles.[16]
-
Reduction: Reduction of the oxazole ring can also lead to ring-opened products.[14]
Thiazole Metabolism: Thiazole-containing drugs are known to be substrates for a variety of metabolic transformations. The presence of the sulfur atom introduces unique metabolic pathways not available to oxazoles.
-
S-Oxidation: The sulfur atom can be oxidized by CYPs or flavin-containing monooxygenases (FMOs) to form a sulfoxide or sulfone.
-
Epoxidation: The C4-C5 double bond can undergo CYP-mediated epoxidation, which can sometimes lead to the formation of reactive metabolites (RMs).[17] These RMs are electrophilic and can covalently bind to cellular macromolecules, a potential source of idiosyncratic toxicity.[17]
-
Ring Cleavage: Similar to oxazoles, thiazole rings can be cleaved, though the specific mechanisms may differ.
The following diagram illustrates the primary metabolic hotspots on the two heterocyclic rings.
Caption: Key metabolic pathways for oxazole and thiazole rings.
Comparative Data: In Vitro Stability Insights
Direct comparison of metabolic stability requires standardized in vitro assays. The most common parameters measured are the half-life (t½) and the intrinsic clearance (Clint), which represents the inherent ability of the liver to metabolize a drug.
While metabolic stability is context-dependent, some general observations can be made. In certain chemical series, the incorporation of either an oxazole or a thiazole ring in place of a more labile group (like an amide) has been shown to improve metabolic stability.[9] However, the potential for thiazole rings to form reactive metabolites via epoxidation is a critical consideration during lead optimization.[17]
The following table presents hypothetical, yet representative, data from a human liver microsome (HLM) assay for two structurally analogous compounds, illustrating a potential outcome.
| Compound ID | Heterocycle | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Primary Metabolite |
| Cmpd-OXA | Oxazole | 25 | 27.7 | Hydroxylated Parent |
| Cmpd-THZ | Thiazole | 40 | 17.3 | S-Oxide |
Disclaimer: This data is illustrative. Actual results will vary based on the full molecular structure.
In this hypothetical scenario, the thiazole-based compound (Cmpd-THZ) exhibits greater metabolic stability (longer half-life, lower clearance) than its oxazole counterpart (Cmpd-OXA). This could be attributed to the primary site of metabolism on the thiazole being S-oxidation, which may be a slower process than the ring hydroxylation observed for the oxazole.
The Scientist's Toolkit: Experimental Protocol for HLM Stability Assay
Trustworthy data is built on a robust and well-validated protocol. The Human Liver Microsome (HLM) stability assay is a cornerstone for early ADME screening, primarily assessing Phase I (CYP-mediated) metabolism.[3][18]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.
Causality Behind Choices:
-
Why Microsomes? Liver microsomes are subcellular fractions rich in CYP enzymes, providing a concentrated, easy-to-use system to model Phase I metabolism.[3][4]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor that donates electrons to the CYP enzymes, initiating the metabolic process.[18][19] Its inclusion starts the reaction; a control without NADPH confirms that compound loss is enzymatic.
-
Why 37°C? This temperature mimics physiological conditions in the human body, ensuring enzymes function at their optimal rate.
-
Why Quench with Acetonitrile? Cold acetonitrile precipitates the microsomal proteins, effectively stopping the enzymatic reaction at precise time points, and prepares the sample for analysis.[18][19]
Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.[18][20]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to an intermediate concentration (e.g., 100 µM in buffer). The final DMSO concentration in the incubation should be <0.5%.[18]
-
Prepare an NADPH regenerating system or a stock solution of NADPH (e.g., 10 mM in buffer).
-
-
Incubation Setup (96-well plate format):
-
In designated wells, add the phosphate buffer.
-
Add the diluted test compound to achieve a final concentration of 1 µM.
-
Add the liver microsomes to achieve a final protein concentration of 0.5 mg/mL.[3]
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a pre-warmed solution of NADPH to achieve a final concentration of 1 mM. This is your T=0 time point for analysis purposes, though the first quenched sample is typically taken immediately after addition.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the incubation mixture.[3][19]
-
-
Reaction Termination (Quenching):
-
Immediately add the aliquot to a separate plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard (IS). The IS is a compound of known concentration used to correct for variations in sample processing and instrument response.
-
Vortex or shake the plate vigorously to ensure complete protein precipitation.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line from the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Workflow Diagram: HLM Stability Assay
Caption: Experimental workflow for the in vitro HLM stability assay.
Strategic Bioisosterism: Choosing the Right Scaffold
The choice between an oxazole and a thiazole is a classic example of bioisosteric replacement in medicinal chemistry.[1][9] This strategy is used to fine-tune a molecule's properties to overcome developability hurdles.[8]
-
When to Consider Oxazole: An oxazole might be chosen to replace an amide to increase rigidity or to block a known site of amide hydrolysis. If initial screening reveals that a thiazole analog is producing reactive metabolites, switching to an oxazole eliminates the possibility of S-oxidation and may offer a safer metabolic profile.
-
When to Consider Thiazole: A thiazole might be introduced to improve target binding interactions through its unique electronic properties.[21] In cases where a corresponding oxazole is too metabolically labile (e.g., susceptible to rapid ring cleavage), the more aromatic and generally more robust thiazole ring could offer a stability advantage.
Ultimately, the decision is not made in a vacuum. The metabolic stability of the entire molecule—not just the heterocycle—must be considered. The surrounding substituents will profoundly influence which metabolic pathways are favored. Therefore, the best practice is often to synthesize and test both analogs to empirically determine which scaffold provides the optimal balance of potency, selectivity, and pharmacokinetic properties for a given drug target.
Conclusion
The in vitro metabolic stability of oxazole- and thiazole-based compounds is a nuanced subject, deeply rooted in their fundamental electronic and structural differences. Oxazoles, being less aromatic, can be more prone to oxidative ring cleavage, while thiazoles introduce unique metabolic pathways such as S-oxidation and epoxidation, the latter of which carries a risk of reactive metabolite formation.[15][17]
Neither scaffold is universally superior; the choice is a strategic decision in the iterative cycle of drug design. By employing robust in vitro assays like the HLM stability protocol detailed here, medicinal chemists can gain critical insights, enabling them to rank compounds, predict in vivo clearance, and rationally design molecules with a higher probability of success. The continuous feedback between design, synthesis, and testing is the engine that drives the discovery of safer and more effective medicines.
References
- 1. rroij.com [rroij.com]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. ctppc.org [ctppc.org]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazole and thiazole analogs of sulindac for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxazole - Wikipedia [en.wikipedia.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 14. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mercell.com [mercell.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
A Head-to-Head Comparison of Coupling Partners for Ethyl 2-amino-5-bromooxazole-4-carboxylate: A Guide for Synthetic Strategy
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the 2-aminooxazole core has emerged as a "privileged scaffold," valued for its ability to serve as a bioisosteric replacement for the more extensively studied 2-aminothiazole nucleus.[1][2][3] This substitution can offer advantages such as improved solubility and a potentially altered metabolic profile by replacing the oxidizable sulfur atom with oxygen.[2] Ethyl 2-amino-5-bromooxazole-4-carboxylate is a particularly valuable building block, offering multiple points for synthetic diversification. The bromine atom at the C5 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[4][5][6]
This guide provides a head-to-head comparison of common coupling partners for this substrate, focusing on the practical application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal synthetic route for their drug discovery programs.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds between aryl halides and organoboron compounds.[7][8] Its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make it a first-choice strategy for synthesizing biaryl and vinyl-substituted oxazoles.
Mechanistic Rationale
The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond of the oxazole, transmetalation of the organic group from the activated boronic acid to the palladium center, and finally, reductive elimination to form the new C-C bond and regenerate the active catalyst.[9][10] The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Performance Data
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Coupling Partner (R-B(OH)₂) | Catalyst / Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~90-98 |
| 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | ~75-85 |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | ~80-90 |
Note: Yields are typical ranges based on analogous reactions in the literature and may vary based on specific reaction conditions and scale.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an arylboronic acid.[6]
-
Assembly: To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Degassing: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[11][12] This method allows for the direct coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles, often under conditions that traditional methods like SₙAr cannot achieve.[12][13] Its application to 2-aminooxazole heterocycles has been documented, highlighting its utility in this area.[2]
Mechanistic Rationale
The reaction follows a catalytic cycle similar to other cross-coupling reactions.[11] After oxidative addition of the palladium(0) catalyst to the aryl halide, the amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[14] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Performance Data
The following table outlines typical conditions for the Buchwald-Hartwig amination of the title compound with various amine partners.
| Coupling Partner (Amine) | Catalyst / Ligand | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | ~80-95 |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | ~75-90 |
| Benzylamine | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | t-BuOH | ~85-95 |
| N-Methylpiperazine | Pd₂(dba)₃ / DavePhos | LiHMDS | THF | ~70-85 |
Note: Yields are typical ranges based on analogous reactions in the literature and may vary based on specific reaction conditions and scale.
Experimental Protocol: Buchwald-Hartwig Amination
-
Assembly: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%) to a dry reaction vial.
-
Reagents: Add the base (e.g., NaOtBu, 1.4 equiv.), followed by this compound (1.0 equiv.).
-
Solvent & Amine: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine coupling partner (1.2 equiv.).
-
Reaction: Seal the vial and heat the mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a direct and efficient route to form a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne.[15][16] This reaction is exceptionally useful for introducing a rigid, linear alkyne linker into a molecule, which can be a key design element in medicinal chemistry or serve as a handle for subsequent transformations like "click chemistry". The reaction is typically performed under mild conditions and is known for its high efficiency.[15][17]
Mechanistic Rationale
The Sonogashira coupling uniquely employs a dual catalytic system.[15] The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The copper(I) co-catalyst activates the terminal alkyne by forming a copper-acetylide species, which is more reactive. This species then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center prior to reductive elimination.[17]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Performance Data
The following table shows representative conditions for the Sonogashira coupling of the title compound with various terminal alkynes.
| Coupling Partner (Alkyne) | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | ~90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | ~85-95 |
| 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | Acetonitrile | ~80-90 |
| Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Dioxane | ~75-85 |
Note: Yields are typical ranges based on analogous reactions in the literature and may vary based on specific reaction conditions and scale.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling.[4][6]
-
Assembly: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (CuI, 4 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent & Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours until TLC or LC-MS analysis indicates completion.
-
Work-up: Filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Other Notable Coupling Reactions
While the Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common, other palladium-catalyzed couplings can be valuable for specific synthetic goals.
-
Heck Coupling: This reaction couples the oxazole with an alkene, such as an acrylate or styrene, to introduce a vinyl substituent.[6][18] It is particularly useful for synthesizing stilbene and cinnamate analogues.[19]
-
Stille Coupling: The Stille reaction uses organostannane (tin) reagents to form C-C bonds.[20][21] While highly versatile, the toxicity of the tin reagents and byproducts has led to it being largely superseded by the Suzuki coupling, which uses non-toxic and more environmentally benign boronic acids.[20][22]
Head-to-Head Summary and Strategic Selection
Choosing the right coupling partner is dictated by the desired final structure. The table below provides a direct comparison to guide your synthetic strategy.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Bond Formed | C(sp²)–C(sp²) / C(sp²)–C(sp²) | C(sp²)–N | C(sp²)–C(sp) |
| Coupling Partner | Boronic Acid / Ester | Amine / Amide | Terminal Alkyne |
| Key Advantage | High functional group tolerance; vast library of commercial reagents. | Direct introduction of diverse nitrogen functionalities. | Creates a rigid, linear linker; product is useful for further chemistry. |
| Common Challenge | Potential for protodeboronation of the boronic acid. | Requires careful selection of ligand/base; sensitive to air/moisture. | Requires an amine base; copper co-catalyst can sometimes be problematic. |
| Best For... | Synthesizing biaryl compounds, styrenes, and conjugated systems. | Introducing basic centers, amides, and heterocyclic amines. | Building rigid scaffolds, extending molecular length, and creating handles for click chemistry. |
Conclusion
This compound is a robust and adaptable platform for generating diverse chemical libraries. By understanding the nuances of the major palladium-catalyzed cross-coupling reactions, researchers can strategically select the appropriate coupling partner to achieve their synthetic objectives efficiently. The Suzuki-Miyaura coupling remains the workhorse for C-C bond formation, the Buchwald-Hartwig amination is indispensable for C-N bond formation, and the Sonogashira coupling offers a unique method for installing valuable alkynyl groups. Mastery of these reactions is key to unlocking the full potential of this privileged scaffold in the pursuit of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. research.rug.nl [research.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. arkat-usa.org [arkat-usa.org]
- 20. Stille Coupling [organic-chemistry.org]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 2-amino-5-bromooxazole-4-carboxylate
Introduction
Ethyl 2-amino-5-bromooxazole-4-carboxylate is a heterocyclic compound of significant interest in pharmaceutical development and medicinal chemistry.[1][2][3] Its oxazole core is a feature of various biologically active molecules.[1][2][3][4] Accurate and precise characterization of this molecule is paramount to ensure the quality, safety, and efficacy of any potential drug product. This guide provides a comprehensive framework for the cross-validation of analytical methods tailored for this specific compound, drawing upon extensive field experience and established regulatory principles.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6][7] In the pharmaceutical industry, this is not merely a regulatory formality but a cornerstone of quality assurance.[8][9] This guide will delve into the practical application of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy—for the comprehensive characterization of this compound. We will explore not just the "how" but the "why" behind the experimental design, ensuring a self-validating system of analysis.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a harmonized approach to analytical method validation.[5][6][10]
The Imperative of Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable data.[11][12][13] This is critical when data is generated across different laboratories, using different analytical techniques, or when a method is updated.[12][13][14] For a molecule like this compound, where purity, identity, and stability are critical quality attributes, a multi-faceted analytical approach is essential. Each technique provides a unique lens through which to view the molecule, and their collective data builds a robust and trustworthy analytical profile.
The Cross-Validation Workflow
The cross-validation process involves a systematic comparison of results obtained from different analytical methods. The workflow ensures that any discrepancies are identified and investigated, leading to a more comprehensive understanding of the analyte.
Caption: Workflow for the cross-validation of analytical methods.
I. High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse of pharmaceutical analysis for quantifying the active pharmaceutical ingredient (API) and its impurities. For this compound, a reverse-phase HPLC method is typically suitable.[15]
Experimental Protocol: HPLC Method Validation
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its process-related impurities.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point.[15]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength determined by the UV spectrum of the analyte.
-
Injection Volume: 10 µL
2. Validation Parameters:
-
Specificity: Forced degradation studies are crucial. The analyte is subjected to acidic, basic, oxidative, thermal, and photolytic stress to demonstrate that the method can separate the main peak from any degradation products.[6]
-
Linearity: A minimum of five concentrations of a reference standard are prepared and injected. The peak area is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample are performed. The relative standard deviation (RSD) should be ≤ 2%.[10]
-
Intermediate Precision (Inter-assay precision): The assay is repeated on a different day, by a different analyst, or with different equipment. The RSD between the two sets of results should be ≤ 2%.
-
-
Robustness: Small, deliberate variations are made to the method parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability during normal use.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from degradants | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% |
| Robustness | System suitability parameters met | Pass |
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Identity
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[16] For this compound, which is a halogenated organic compound, GC-MS offers high sensitivity and specificity.[17][18]
Experimental Protocol: GC-MS Method Validation
Objective: To identify and semi-quantify potential volatile organic impurities and to confirm the identity of the main component.
1. GC-MS Conditions:
-
Column: A low-polarity column, such as a DB-1MS or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: A suitable temperature ramp to separate impurities from the main peak.
-
MS Detector: Electron Ionization (EI) source, with a scan range appropriate for the expected fragments.
2. Validation Parameters:
-
Specificity: The mass spectrum of the main peak is compared to a reference spectrum to confirm identity. The chromatographic separation of known impurities is also demonstrated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by injecting progressively more dilute solutions of the analyte until the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Precision: Replicate injections of a sample containing known impurities are performed to assess the repeatability of their peak areas.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Mass spectrum matches reference | Match confirmed |
| LOD | Signal-to-Noise ≥ 3 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.03 µg/mL |
| Precision (RSD) | ≤ 15% for impurities | 8.5% |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[1][4][19] For this compound, ¹H and ¹³C NMR will provide definitive confirmation of the structure.
Experimental Protocol: NMR Analysis
Objective: To confirm the chemical structure of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
2. NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of the protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.
Expected Chemical Shifts (Hypothetical):
-
¹H NMR: Protons of the ethyl group (triplet and quartet), and the amino group protons (a broad singlet).
-
¹³C NMR: Carbons of the oxazole ring, the ethyl ester, and the carbon bearing the bromine atom. The chemical shift of the C2 carbon in an oxazole ring is typically around 150 ppm.[4]
Caption: Hypothetical NMR data for key functional groups.
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[20]
Experimental Protocol: FT-IR Analysis
Objective: To confirm the presence of key functional groups in this compound.
1. Sample Preparation:
-
Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
2. Data Acquisition:
-
Scan the sample over the mid-IR range (4000-400 cm⁻¹).
Expected Characteristic Absorptions:
-
N-H stretch (amine): Around 3400-3300 cm⁻¹ (typically two bands for a primary amine).[21][22]
-
C=O stretch (ester): A strong absorption around 1720-1740 cm⁻¹.[21][23]
-
C=N and C=C stretch (oxazole ring): In the 1650-1500 cm⁻¹ region.
-
C-O stretch (ester): Around 1250-1050 cm⁻¹.[23]
| Functional Group | Expected Wavenumber (cm⁻¹) | Hypothetical Result |
| Amine (N-H Stretch) | 3400 - 3300 | 3410, 3325 |
| Ester (C=O Stretch) | 1740 - 1720 | 1735 |
| Oxazole Ring (C=N, C=C) | 1650 - 1500 | 1620, 1550 |
| Ester (C-O Stretch) | 1250 - 1050 | 1240 |
Cross-Validation Summary and Conclusion
The cross-validation of these four orthogonal analytical methods provides a comprehensive and self-validating characterization of this compound.
-
HPLC provides robust quantitative data on purity and assay.
-
GC-MS offers sensitive detection and identification of volatile impurities and confirms the molecular weight.
-
NMR delivers unambiguous structural confirmation.
-
FT-IR provides rapid verification of the key functional groups.
By integrating the data from these techniques, a high degree of confidence in the identity, purity, and quality of the compound is achieved. This multi-faceted approach is not only good scientific practice but also a regulatory expectation in modern drug development.[9] Any discrepancies observed between the methods would trigger a thorough investigation, ensuring that the final analytical data package is robust, reliable, and defensible.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. e-b-f.eu [e-b-f.eu]
- 13. benchchem.com [benchchem.com]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Blogs | Restek [discover.restek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. scribd.com [scribd.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-amino-5-bromooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Ethyl 2-amino-5-bromooxazole-4-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally similar hazardous chemicals. The recommendations provided are derived from SDSs of analogous compounds, including halogenated and amino-substituted oxazole and thiazole derivatives. A conservative approach to personal protection is therefore mandatory.
Hazard Assessment and Risk Mitigation
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: Contact with eyes may result in significant damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or fumes can irritate the lungs and respiratory system.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][4]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is crucial to ensure personnel safety.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 or EN 166 | To protect against splashes and airborne particles.[5][6] |
| Hands | Chemically resistant gloves (e.g., Nitrile or Neoprene) | ASTM F739 or EN 374 | To prevent skin contact. Double-gloving is recommended for extended handling.[4][6][7] |
| Body | Flame-resistant lab coat and a chemical-resistant apron | NFPA 2112 | To protect skin and clothing from splashes and spills.[5] |
| Respiratory | Use in a certified chemical fume hood | ASHRAE 110 | To minimize inhalation of dust or vapors.[5] |
| Feet | Closed-toe shoes | ASTM F2413 | To protect feet from spills and falling objects.[5] |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
3.1. Preparation and Pre-Handling Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Gather all necessary PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Inspect PPE: Check gloves for any signs of degradation or punctures.[7] Ensure safety goggles and face shield are clean and in good condition.
-
Prepare Spill Kit: Have a chemical spill kit readily accessible in the laboratory. The kit should contain absorbent materials, neutralizing agents (if applicable), and waste disposal bags.
-
Review Emergency Procedures: Be familiar with the location and operation of emergency eyewash stations and safety showers.
3.2. Handling the Compound
-
Work Exclusively in a Fume Hood: All manipulations of this compound, including weighing and transferring, must be performed inside a certified chemical fume hood.[5]
-
Avoid Inhalation: Handle the compound gently to prevent the generation of dust.[1]
-
Prevent Skin and Eye Contact: Use appropriate tools (spatulas, forceps) to handle the solid compound. Avoid direct contact with hands, even when gloved.[1]
-
Container Management: Keep the container tightly closed when not in use.[1][2]
-
Weighing Procedure: If weighing the solid, do so on a tared weigh boat inside the fume hood. Clean any residual powder from the weighing area immediately.
3.3. Post-Handling Procedures
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves (if double-gloving), followed by the apron, face shield, and safety goggles. The lab coat should be removed last. Inner gloves should be removed just before exiting the lab.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][2]
Operational Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Solid Waste: All solid waste, including contaminated weigh boats, gloves, and absorbent materials, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a separate, labeled container for halogenated organic waste.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
4.2. Labeling and Storage
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (irritant).
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]
4.3. Final Disposal
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's EHS office immediately.[1] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
